Product packaging for Salvigenin-d9(Cat. No.:)

Salvigenin-d9

Cat. No.: B12411773
M. Wt: 337.4 g/mol
InChI Key: QCDYOIZVELGOLZ-GQALSZNTSA-N
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Description

Salvigenin-d9 is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B12411773 Salvigenin-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O6

Molecular Weight

337.4 g/mol

IUPAC Name

5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3

InChI Key

QCDYOIZVELGOLZ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

Salvigenin-d9: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin-d9 is the deuterated form of Salvigenin, a natural trimethoxylated flavone found in various plants, including Salvia and Achillea species.[1] Salvigenin has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-tumor, and immunomodulatory effects.[2][3] The isotope-labeled this compound serves as a valuable tool in research, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Properties and Structure

This compound is structurally identical to Salvigenin, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the methoxy groups. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical reactivity, making it an ideal internal standard for analytical studies.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₈H₇D₉O₆[4]
Molecular Weight 337.37 g/mol [4]
CAS Number Not Available (NA)[4][5]
Unlabeled CAS Number 19103-54-9[4]
Appearance Yellow powder[6]
Melting Point 188 °C (for unlabeled Salvigenin)[6]
Boiling Point 535.9 ± 50.0 °C (Predicted, for unlabeled Salvigenin)[6]
Density 1.314 ± 0.06 g/cm³ (Predicted, for unlabeled Salvigenin)[6]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[6][7]
Storage 2-8°C Refrigerator, protect from light[5][6]
Chemical Structure

IUPAC Name: 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl-d3)-4H-chromen-4-one-d6

SMILES: O=C1C=C(C2=CC=C(OC([2H])([2H])[2H])C=C2)OC3=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(O)=C13[4]

Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, with its anti-cancer properties being a primary area of investigation. Studies have shown that Salvigenin can suppress the growth of hepatocellular carcinoma (HCC) cells and enhance their sensitivity to chemotherapy.[2] This effect is primarily mediated through the inhibition of the PI3K/AKT/GSK-3β signaling pathway.[2]

Salvigenin_PI3K_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_key Legend Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Glycolysis Aerobic Glycolysis GSK3b->Glycolysis Chemoresistance 5-FU Chemoresistance GSK3b->Chemoresistance Key_Activation Activation Key_Inhibition Inhibition

Caption: Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

Experimental Protocols

Purification of Salvigenin from Plant Material
  • Extraction: The air-dried aerial parts of a source plant (e.g., Tanacetum canescens) are subjected to extraction with a suitable solvent, such as methanol or acetone.[3]

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel.[3]

  • Purification: Further purification of the fractions containing Salvigenin is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

In Vivo Anti-tumor and Immunomodulatory Studies in a Mouse Model
  • Animal Model: Female BALB/c mice are often used. A tumor model, such as a breast cancer model, is established.[3]

  • Treatment: Mice are administered Salvigenin (intraperitoneally) at various doses (e.g., 0-9.68 µ g/mouse/day ) for a specified duration.[6]

  • Tumor Volume Measurement: Tumor size is measured regularly to assess the effect of Salvigenin on tumor growth.[3]

  • Immunological Assays:

    • Splenocyte Proliferation Assay: Splenocytes are isolated from treated and control mice and their proliferation in response to mitogens is measured.[3]

    • Cytokine Profiling: The levels of cytokines, such as IFN-γ and IL-4, in the serum or from cultured splenocytes are determined using ELISA.[3]

    • Flow Cytometry: The populations of immune cells, such as CD4+CD25+Foxp3+ T regulatory cells, in the spleen are analyzed by flow cytometry.[3]

In Vitro Analysis of PI3K/AKT/GSK-3β Pathway Inhibition
  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Huh7, HepG2) are cultured under standard conditions.[2]

  • Treatment: Cells are treated with varying concentrations of Salvigenin (e.g., 25 µM, 50 µM, 100 µM).[2]

  • Western Blot Analysis:

    • Protein Extraction: Total protein is extracted from the treated and control cells.

    • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK-3β.

    • Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands. The intensity of the bands is quantified to determine the effect of Salvigenin on the phosphorylation status of the target proteins.[2]

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Start Cell Treatment with Salvigenin Protein_Extraction Protein Extraction Start->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-PI3K, p-AKT, p-GSK-3β) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

In-Depth Technical Guide to the Certificate of Analysis of Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound, the analytical methodologies used for its characterization, and the biological context of its non-deuterated form.

Representative Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a high-purity research compound like this compound is a critical document that assures its identity, purity, and quality. Below is a representative CoA, structured based on best practices for certified reference materials in the flavonoid class.

Certificate of Analysis

Product Name: This compound
CAS Number: Not available (for deuterated analog)
Chemical Formula: C₁₈H₇D₉O₅
Molecular Weight: 353.41 g/mol
Lot Number: XXXX-YYYY
Analysis Date: 2025-11-12
Retest Date: 2027-11-12
Test Specification Result
Appearance White to off-white solidConforms
Purity (by HPLC) ≥98.0%99.5%
Identity (by ¹H NMR) Conforms to structureConforms
Identity (by MS) Conforms to massConforms
Deuterium Incorporation ≥98%99.2%
Residual Solvents As per USP <467>Conforms
Water Content (by Karl Fischer) ≤0.5%0.1%

Quantitative Data Summary

The following tables provide a detailed summary of the quantitative data presented in the representative Certificate of Analysis for this compound.

Table 1: Purity and Isotopic Enrichment

Parameter Method Result
Chemical PurityHPLC99.5%
Isotopic Purity (D9)Mass Spectrometry99.2%
Isotopic Enrichment (per D site)Mass Spectrometry>99%

Table 2: Physical and Chemical Properties

Property Method Result
AppearanceVisual InspectionWhite to off-white solid
Molecular WeightCalculated353.41 g/mol
Water ContentKarl Fischer Titration0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative analysis of this compound to determine its purity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is used.

  • Mobile Phase: A gradient elution is employed with acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0 min: 30% A, 70% B

    • 20 min: 70% A, 30% B

    • 22 min: 100% A, 0% B

    • 30 min: 100% A, 0% B

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 365 nm.

  • Injection Volume: 4 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the expected molecular ion peak of this compound.

  • Identity Confirmation: The measured monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical mass.

  • Deuterium Incorporation Analysis: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d9 species relative to the less deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound and confirms the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 1-2 mg of this compound is dissolved in 0.5 mL of a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃).

  • ¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of proton signals at the deuterated positions. The remaining proton signals should correspond to the non-deuterated positions in the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to further confirm the structure and assignments if necessary.

Visualizations

The following diagrams illustrate key aspects of Salvigenin's biological activity and the analytical workflow for this compound.

Salvigenin_Signaling_Pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K inactivates AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B Apoptosis Apoptosis AKT->Apoptosis inhibits Glycolysis Glycolysis GSK3B->Glycolysis promotes Chemoresistance Chemoresistance GSK3B->Chemoresistance promotes Cell_Proliferation Cell Proliferation & Invasion GSK3B->Cell_Proliferation promotes

Caption: PI3K/AKT/GSK-3β signaling pathway inhibited by Salvigenin.

QC_Workflow_Salvigenin_d9 cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification Sample This compound Bulk Material Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution KF Karl Fischer Titration (Water Content) Weighing->KF HPLC HPLC Analysis (Purity) Dissolution->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Dissolution->MS NMR NMR Spectroscopy (Structure Confirmation) Dissolution->NMR Data_Review Review and Verification of Data HPLC->Data_Review MS->Data_Review NMR->Data_Review KF->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

A Technical Guide to the Synthesis and Isotopic Purity of Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Salvigenin-d9 and the analytical methodologies required to ascertain its isotopic purity. This compound, a deuterated analog of the neuroprotective and antitumor compound salvigenin, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.

Proposed Synthesis of this compound

The synthesis of this compound (5-hydroxy-6,7,4'-trimethoxy-d9-flavone) is proposed via the direct deuteromethylation of the naturally available flavonoid, scutellarein (4',5,6,7-tetrahydroxyflavone). This approach leverages the differential reactivity of the hydroxyl groups on the flavonoid scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to the C4-carbonyl, rendering it significantly less nucleophilic than the hydroxyl groups at the 6, 7, and 4' positions. This inherent chemical property allows for a regioselective reaction under controlled conditions.

Synthetic Pathway

The proposed one-step synthesis involves the reaction of scutellarein with a deuterated methylating agent, such as iodomethane-d3, in the presence of a mild base.

Synthesis of this compound cluster_legend Legend Scutellarein Scutellarein (4',5,6,7-tetrahydroxyflavone) Reagents CD3I (3.3 eq) K2CO3 Acetone Scutellarein->Reagents Salvigenin_d9 This compound (5-hydroxy-6,7,4'-trimethoxy-d9-flavone) Reagents->Salvigenin_d9 Start Starting Material Final Final Product Reaction Reaction Step Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Sample Dissolve this compound in suitable solvent HRMS_Analysis LC-ESI-HR-MS Analysis (Full Scan) MS_Sample->HRMS_Analysis Extract_Ions Extract Ion Chromatograms for Isotopologues (d0-d9) HRMS_Analysis->Extract_Ions Calculate_Purity_MS Calculate Isotopic Purity from Peak Areas Extract_Ions->Calculate_Purity_MS Final_Report Final Purity Report Calculate_Purity_MS->Final_Report Quantitative Data NMR_Sample Dissolve this compound in deuterated solvent (e.g., DMSO-d6) H1_NMR ¹H NMR Analysis NMR_Sample->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample->C13_NMR H2_NMR ²H NMR Analysis NMR_Sample->H2_NMR H1_NMR->Final_Report Structural Confirmation C13_NMR->Final_Report Structural Confirmation H2_NMR->Final_Report Direct D-incorporation

Salvigenin-d9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document consolidates key chemical data, experimental methodologies, and known signaling pathway interactions to support its application in research and drug development.

Core Data Presentation

Quantitative data for this compound and its parent compound, Salvigenin, are summarized in the table below for easy reference and comparison.

PropertyThis compoundSalvigenin (Unlabeled)
CAS Number Not Available[1][2]19103-54-9[3][4][5]
Molecular Formula C₁₈H₇D₉O₆[1]C₁₈H₁₆O₆[4]
Molecular Weight 337.37[1][3]328.32[4]
Synonyms 5-Hydroxy-4',6,7-trimethoxyflavone-d9, 7-O-Methylpectolinarigenin-d9, Psathyrotin-d9[1]5-hydroxy-4',6,7-Trimethoxyflavone, 7-O-Methylpectolinarigenin, Psathyrotin[4]

Experimental Protocols

The following methodologies are detailed for key experiments involving Salvigenin. These protocols can serve as a foundation for designing studies with this compound.

Cell Viability and Cytotoxicity Assessment (CCK-8 Assay)[6]
  • Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh7 and HepG2) in 96-well plates at a density of 1x10³ cells per well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of Salvigenin (e.g., 0 µM to 800 µM) for 24 hours.

  • Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ atmosphere.

  • Measurement: Measure the absorbance at a specific wavelength (typically 450 nm) using a microplate reader to determine cell viability.

Colony Formation Assay[6]
  • Cell Seeding: Seed Huh7 and HepG2 cells in 60-mm culture dishes at a density of 1x10³ cells per well.

  • Treatment: Treat the cells with the desired concentration of Salvigenin (e.g., 100 µM) for two days.

  • Culture: Remove the treatment medium and culture the cells in a fresh medium. Replace the medium every 3 days.

  • Staining: After 10 days, fix the colonies with 70% methanol for 30 minutes and then stain with 0.5% crystal violet for 30 minutes at room temperature.

  • Analysis: Count the number of cell colonies using a light microscope.

Apoptosis Detection (TUNEL Assay)[6]
  • Cell Treatment: Treat HCC cells with the desired concentration of Salvigenin (e.g., 100 µM).

  • Fixation: After treatment, remove the medium, wash the cells with pre-cooled phosphate-buffered saline (PBS), and fix them with 4% polyformaldehyde for 60 minutes.

  • Permeabilization: Rinse the cells with PBS and incubate with an immunostaining detergent for 2 minutes on ice.

  • TUNEL Staining: Incubate the samples with 50 µL of TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) solution for 1 hour at 37°C in the dark.

  • Microscopy: Wash the cells with PBS, mount the slides with an antifade mounting medium, and observe under a fluorescence microscope.

In Vivo Anti-inflammatory and Analgesic Activity[7][8]
  • Animal Models: Use male albino mice (25–30 g) and male Wistar rats (6-8 weeks old).

  • Writhing Test (Analgesic Effect):

    • Divide mice into groups: a control group (receiving normal saline), and treatment groups (receiving Salvigenin at doses of 25, 50, and 100 mg/kg intraperitoneally).

    • 30 minutes after injection, induce writhing by intraperitoneal injection of an irritant (e.g., acetic acid).

    • Count the number of abdominal contractions over a set period.

  • Hot Plate Test (Analgesic Effect):

    • Measure the baseline pain response by placing mice on a hot plate at a controlled temperature.

    • Administer Salvigenin or a control substance and measure the latency to a pain response (e.g., licking paws or jumping) at different time points post-injection.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory Effect):

    • Divide rats into groups and administer Salvigenin (25, 50, and 100 mg/kg, i.p.) or a control.

    • 30 minutes later, induce inflammation by injecting carrageenan into the paw.

    • Measure the paw volume at various time intervals to determine the extent of edema and inflammation.

Signaling Pathway Analysis

Salvigenin has been shown to modulate key signaling pathways involved in cancer progression. A notable target is the PI3K/AKT/GSK-3β pathway, which plays a crucial role in cell survival, proliferation, and chemoresistance.

Network pharmacology analyses and subsequent experimental validations have demonstrated that Salvigenin can suppress the malignant biological behaviors of HCC cells by inactivating this pathway.[6] Specifically, Salvigenin has been found to decrease the phosphorylation levels of PI3K, AKT, and GSK-3β.[6]

Below is a diagram illustrating the inhibitory effect of Salvigenin on the PI3K/AKT/GSK-3β signaling pathway.

Salvigenin_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates & Activates GSK3b GSK-3β AKT->GSK3b Phosphorylates & Inhibits Cell_Effects Cell Proliferation, Survival, Glycolysis, Chemoresistance GSK3b->Cell_Effects Inhibits Salvigenin Salvigenin Salvigenin->PI3K Inhibits Phosphorylation Salvigenin->AKT Inhibits Phosphorylation Salvigenin->GSK3b Inhibits Phosphorylation

Caption: Salvigenin's inhibition of the PI3K/AKT/GSK-3β pathway.

References

Commercial Availability and Technical Guide for Salvigenin-d9 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Salvigenin-d9 analytical standard, a crucial tool for researchers in pharmacology and drug development. This document details the compound's properties, commercial sources, and key experimental protocols, with a focus on its application in quantitative analysis and its biological context.

Introduction to Salvigenin and its Deuterated Analog

Salvigenin is a naturally occurring polyphenolic compound belonging to the flavonoid class, known for its neuroprotective, antitumor, cytotoxic, and immunomodulatory properties.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical properties.[1] Isotope-labeled Salvigenin is particularly valuable as a neuroprotective agent in the study of neurodegenerative diseases, acting through mechanisms related to oxidative stress.[3]

Commercial Availability

This compound is available from several specialized chemical suppliers as a research-grade analytical standard. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct NameCatalog NumberAvailable QuantitiesPurityAdditional Information
MedchemExpress This compoundHY-N1318SInquire>98% (Typical)Provided as a solid.[1][2]
Mithridion This compoundInquire50mgHigh PurityGuaranteed 50mg quantity.[4]
Pharmaffiliates This compoundPA STI 078730InquireHigh PurityOffered as a stable isotope standard.[3]

Physicochemical Properties and Representative Certificate of Analysis

While a specific Certificate of Analysis for this compound is not publicly available from all suppliers, a representative CoA for a similar flavonoid, Apigenin, from MedchemExpress provides insight into the expected quality control parameters.[5]

Table 1: Representative Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₇D₉O₆[3]
Molecular Weight 337.37 g/mol [3]
Appearance Light yellow to yellow solid (Typical)Based on similar flavonoids[5]
Purity (by HPLC) ≥98.0%Based on similar standards[5]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year, -20°C for 6 months.Based on similar standards[5]

Table 2: Representative Certificate of Analysis Data

TestSpecificationResult
Appearance Light yellow to yellow solidConforms
¹H NMR Spectrum Consistent with structureConsistent
Mass Spectrum Consistent with structureConsistent
Purity (HPLC) ≥98.0%98.9%
Conclusion The product has been tested and complies with the given specifications.Complies
Note: This table is a composite based on a representative Certificate of Analysis for a similar compound and typical industry standards.[5]

Biological Activity and Signaling Pathways of Salvigenin

Salvigenin has been shown to exert its biological effects through the modulation of key cellular signaling pathways. A notable mechanism is its interaction with the PI3K/AKT/GSK-3β pathway, which is crucial in cell proliferation, survival, and metabolism.

Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway

Research has demonstrated that Salvigenin can suppress the PI3K/AKT/GSK-3β signaling pathway.[6] This inhibition has been linked to its anti-cancer effects, particularly in hepatocellular carcinoma, where it can impede glycolysis and chemoresistance.[6] The pathway is a critical regulator of cell fate, and its modulation by Salvigenin highlights a potential therapeutic avenue.

PI3K_AKT_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation GSK3b GSK-3β AKT->GSK3b Inhibition Downstream Downstream Effects (Cell Proliferation, Survival, Glycolysis) GSK3b->Downstream Regulation Salvigenin Salvigenin Salvigenin->PI3K Inhibition Experimental_Workflow Start Start: Plasma Sample Spike Spike with This compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant1->SPE Wash Wash Cartridge (to remove interferences) SPE->Wash Elute Elute Analytes (e.g., with Methanol) Wash->Elute Dry Evaporate to Dryness (under Nitrogen) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Deuterated Salvigenin for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated salvigenin as an internal standard for quantitative mass spectrometry. Salvigenin, a trimethoxylated flavone with demonstrated biological activities, including the modulation of critical cellular signaling pathways, is a compound of significant interest in pharmacological and metabolic research. Accurate quantification of salvigenin in complex biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as deuterated salvigenin, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS-based quantification.

This guide details a plausible synthetic route for deuterated salvigenin, a complete experimental protocol for its use in a quantitative bioanalytical method, and its application in studying relevant biological pathways.

Synthesis of Deuterated Salvigenin (Salvigenin-d3)

The most stable and common approach for deuterating salvigenin is to introduce deuterium atoms at one of its methoxy groups, creating a +3 Da mass shift from the unlabeled analyte. This avoids issues with H/D back-exchange that can occur with deuteration on the aromatic rings under certain pH conditions.[1][2] A common method involves using a deuterated methylating agent.

Proposed Synthetic Protocol:

The synthesis of salvigenin-d3 can be achieved by demethylation of salvigenin at one of its methoxy positions, followed by re-methylation using a deuterated methylating agent like iodomethane-d3 (CD₃I).

  • Selective Demethylation: Start with commercially available salvigenin. A selective demethylation of one of the methoxy groups is performed. This can be achieved using reagents like boron tribromide (BBr₃) or other demethylating agents under controlled conditions to favor mono-demethylation. The most likely position for demethylation would be at the 7-position due to its reactivity.

  • Purification: The resulting partially demethylated salvigenin is purified using column chromatography (e.g., silica gel) to isolate the desired mono-hydroxy intermediate.

  • Deuterated Methylation: The purified intermediate is then re-methylated using iodomethane-d3 (CD₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone or acetonitrile.[3] The reaction is typically carried out at room temperature or with gentle heating.

  • Final Purification: The final product, salvigenin-d3, is purified from the reaction mixture using techniques such as preparative HPLC to ensure high purity.

  • Characterization: The structure and isotopic enrichment of the synthesized salvigenin-d3 are confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis of Salvigenin by LC-MS/MS

The use of a stable isotope-labeled internal standard like salvigenin-d3 is critical for correcting for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.

Mass Spectrometry and Fragmentation

Salvigenin has a monoisotopic mass of 328.0947 g/mol . For quantitative analysis using tandem mass spectrometry, multiple reaction monitoring (MRM) is employed. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode) and monitoring a specific product ion generated through collision-induced dissociation (CID).

Table 1: Proposed MRM Transitions for Salvigenin and Deuterated Salvigenin

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salvigenin329.1314.125
Salvigenin-d3 (Internal Standard)332.1317.125

Note: Collision energy is instrument-dependent and requires optimization.

Experimental Protocol: Quantification of Salvigenin in Human Plasma

This protocol provides a step-by-step method for the extraction and quantification of salvigenin from human plasma.

2.2.1. Materials and Reagents:

  • Salvigenin analytical standard

  • Salvigenin-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

2.2.2. Sample Preparation (Protein Precipitation): [4][5]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of salvigenin-d3 working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.3. LC-MS/MS Method Validation Parameters:

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table presents typical acceptance criteria and representative data for a flavonoid quantification assay.[6][7]

Table 2: Representative LC-MS/MS Method Validation Data

ParameterAcceptance CriteriaRepresentative Result
Linearity r² ≥ 0.990.998
Calibration Range -0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%0.5 ng/mL
Intra-day Precision (RSD%) < 15%< 13.1%
Inter-day Precision (RSD%) < 15%< 14.2%
Accuracy (RE%) ± 15%-11.9% to +12.0%
Recovery (%) Consistent and reproducible84.2% - 107.4%
Matrix Effect (%) CV < 15%103.6% - 107.4%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with Salvigenin-d3 IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Salvigenin calibration->quantification

Caption: Workflow for salvigenin quantification in plasma.

Application in Signaling Pathway Analysis

Salvigenin has been shown to modulate several key signaling pathways implicated in cancer metabolism and other diseases. A validated quantitative assay is crucial for correlating salvigenin concentrations with its effects on these pathways in cell-based or in vivo studies.

PI3K/AKT/GSK-3β Signaling Pathway

Recent studies have demonstrated that salvigenin can suppress hepatocellular carcinoma by inactivating the PI3K/AKT/GSK-3β pathway.[8] This pathway is a central regulator of cell proliferation, survival, and glycolysis.

PI3K_pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Chemoresistance Chemoresistance AKT->Chemoresistance Proliferation Cell Proliferation AKT->Proliferation Glycolysis Glycolysis GSK3b->Glycolysis

Caption: Salvigenin inhibits the PI3K/AKT/GSK-3β pathway.[8]

Potential Modulation of AMPK and PPAR Signaling

While direct studies on salvigenin are emerging, structurally similar flavonoids like apigenin are known to modulate key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[9][10] These pathways are critical in lipid metabolism, glucose homeostasis, and inflammation. The quantitative tools described herein are essential for investigating if salvigenin exhibits similar effects.

metabolic_regulation Salvigenin Salvigenin (Hypothesized) AMPK AMPK Salvigenin->AMPK PPARg PPARγ Salvigenin->PPARg SREBP1 SREBP-1 AMPK->SREBP1 NFkB NF-κB PPARg->NFkB Lipogenesis Lipid Synthesis SREBP1->Lipogenesis Inflammation Inflammation NFkB->Inflammation

Caption: Hypothesized effects of salvigenin on metabolic pathways.

Conclusion

The use of deuterated salvigenin as an internal standard provides the necessary accuracy and reliability for the quantitative analysis of this promising natural compound in complex biological samples. The detailed protocols and methodologies presented in this guide offer a robust framework for researchers in drug discovery and development to conduct high-quality pharmacokinetic and pharmacodynamic studies. Furthermore, the application of these quantitative methods will be instrumental in elucidating the mechanisms of action of salvigenin and its effects on critical cellular signaling pathways.

References

Salvigenin-d9: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Biological Characteristics of a Deuterated Flavonoid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Salvigenin-d9, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. Given the limited availability of specific data for the deuterated form, this guide also incorporates extensive information on the parent compound, Salvigenin, to provide a thorough understanding of its properties.

Core Physical and Chemical Data

This compound is the deuterated form of Salvigenin, a natural polyphenolic compound.[1] Deuterium labeling provides a valuable tool for various research applications, including use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and for studying the pharmacokinetic and metabolic profiles of the parent drug.[1]

The fundamental properties of this compound and its parent compound, Salvigenin, are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource
Chemical Name This compoundPharmaffiliates[2]
Synonyms 5-Hydroxy-4',6,7-trimethoxyflavone-d9; Psathyrotin-d9MedchemExpress[1], Pharmaffiliates[2]
Molecular Formula C₁₈H₇D₉O₆Pharmaffiliates[2]
Molecular Weight 337.37 g/mol Pharmaffiliates[2]
Appearance Yellow powderGlpBio[2] (for Salvigenin)
Storage 2-8°C Refrigerator; -20°C for long-termPharmaffiliates[2], Cayman Chemical[3]
Table 2: Physicochemical Properties of Salvigenin (Non-Deuterated)
PropertyValueSource
Molecular Formula C₁₈H₁₆O₆Cayman Chemical[3]
Molecular Weight 328.32 g/mol Santa Cruz Biotechnology[4]
Melting Point 188 °CChemicalBook[5]
Boiling Point (Predicted) 535.9±50.0 °CChemicalBook[5]
Density (Predicted) 1.314±0.06 g/cm³ChemicalBook[5]
pKa (Strongest Acidic) 6.33 - 7.94ChemicalBook[6], FooDB[7]
LogP 3.36FooDB[7]
Water Solubility (Predicted) 0.021 g/LFooDB[7]
LogS (Predicted) -4.2FooDB[7]
Table 3: Solubility of Salvigenin (Non-Deuterated)
SolventSolubilitySource
DMSO 16.67 mg/mL (50.77 mM) with warmingGlpBio[2]
Chloroform SolubleCayman Chemical[3]
Dichloromethane SolubleCayman Chemical[3]
Ethyl Acetate SolubleCayman Chemical[3]
Acetone SolubleCayman Chemical[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of Salvigenin. The following data pertains to the non-deuterated form.

Table 4: ¹H-NMR Spectral Data of Salvigenin (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.73d9.0H-2', H-6'
6.93d9.0H-3', H-5'
6.53sH-3
6.50sH-8
3.98sOMe
3.92sOMe
3.90sOMe

Source: Adapted from ResearchGate[4]

Table 5: ¹³C-NMR Spectral Data of Salvigenin (125 MHz, CD₃OD)
Chemical Shift (δ) ppmAssignment
183.8C-4
167.8C-2
167.2C-7
161.8C-4'
159.2C-8a
157.7C-5
129.2C-2', C-6'
118.8C-1'
116.3C-3', C-5'
105.9C-4a
103.4C-3
99.1C-6
93.3C-8
55.8OMe

Source: Adapted from Brieflands[8]

Biological Activity and Signaling Pathways

Salvigenin exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[1][2] Recent studies have elucidated its role in cellular signaling pathways, particularly in the context of cancer.

PI3K/AKT/GSK-3β Signaling Pathway

Research has shown that Salvigenin can suppress hepatocellular carcinoma glycolysis and chemoresistance by inactivating the PI3K/AKT/GSK-3β pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism.

Salvigenin_PI3K_Pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Proliferation Cell Proliferation GSK3b->Proliferation Glycolysis Aerobic Glycolysis GSK3b->Glycolysis Chemoresistance Chemoresistance GSK3b->Chemoresistance

Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and biological evaluation of Salvigenin. These protocols can be adapted for studies involving this compound.

Structure Elucidation Workflow

The structural elucidation of flavonoids like Salvigenin typically follows a standardized workflow involving multiple spectroscopic techniques.

Structure_Elucidation_Workflow Isolation Isolation & Purification (e.g., Column Chromatography) MS Mass Spectrometry (MS) (Determine Molecular Weight) Isolation->MS IR Infrared (IR) Spectroscopy (Identify Functional Groups) Isolation->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-NMR for Structure) Isolation->NMR Structure Structure Confirmation MS->Structure IR->Structure NMR->Structure

Workflow for the structural elucidation of Salvigenin.
Western Blot Analysis

Western blotting can be used to determine the effect of Salvigenin on the protein expression levels within a specific signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with Salvigenin at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-GSK-3β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

This is a generalized protocol and may require optimization based on specific experimental conditions.

Colony Formation Assay

This assay assesses the effect of a compound on the proliferative capacity of cells.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 1x10³ cells/well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of Salvigenin.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium every 3 days.

  • Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies containing at least 50 cells.

This protocol is based on the methodology described in a study on Salvigenin's effect on hepatocellular carcinoma cells.[1]

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While specific experimental data for the deuterated compound is limited, the extensive information available for the parent compound, Salvigenin, provides a strong foundation for its use and further investigation. The data and protocols presented in this guide are intended to support and facilitate future research into the properties and applications of this compound.

References

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Salvigenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salvigenin (5-hydroxy-4′,6,7-trimethoxyflavone) is a naturally occurring polymethoxylated flavone that has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This document provides an in-depth overview of the natural sources of salvigenin, quantitative data on its occurrence, and detailed experimental protocols for its extraction and isolation. Furthermore, it visualizes key experimental workflows and summarizes its primary biological activities to support ongoing research and development efforts.

Natural Occurrence of Salvigenin

Salvigenin is predominantly found in terrestrial plants, distributed across several families. The most prominent sources belong to the Lamiaceae (mint family) and Asteraceae (daisy family).[1][4]

Key Plant Families and Species:

  • Lamiaceae: This family is a major reservoir of salvigenin. It has been identified in numerous species within the Salvia genus, which is widely distributed globally.[5]

    • Salvia officinalis (Common Sage)[3][4]

    • Salvia leriaefolia[5]

    • Salvia aratocensis[6]

    • Salvia macrosiphon[7]

    • Salvia radula[5]

    • Salvia apiana[8]

    • Salvia fruticosa[8]

    • Asterohyptis stellulata[4]

  • Asteraceae: This family also contains several species known to produce salvigenin.

    • Achillea wilhelmsii[9][10]

    • Artemisia species, including Artemisia annua and Artemisia judaica[3][8]

    • Tanacetum parthenium (Feverfew)[3]

    • Centaurea species, such as Centaurea scoparia and Centaurea kilaea[8]

Other reported plant sources include Eremophila lucida and Stevia satureiifolia.[8]

Quantitative Analysis of Salvigenin in Natural Sources

The concentration of salvigenin varies significantly depending on the plant species, geographical location, and extraction methodology. The following table summarizes the reported quantitative data from select species.

Plant SpeciesPlant PartYield of Salvigenin (mg/g of dry plant material)Reference
Salvia aratocensisAerial Parts0.8 ± 0.1[6]
Achillea wilhelmsiiAerial Parts~0.60[9]

Note: The yield for Achillea wilhelmsii was calculated based on the reported isolation of 88.5 mg of salvigenin from a 5.0 g portion of a dichloromethane extract (19.3 g total extract from 565 g of plant material).[9]

Experimental Protocols for Extraction and Isolation

The isolation of salvigenin from plant matrices typically involves solvent extraction followed by multi-step chromatographic purification. The specific protocols vary based on the source material and desired purity.

Protocol 1: Isolation from Achillea wilhelmsii

This protocol utilizes sequential Soxhlet extraction followed by vacuum liquid chromatography (VLC) and semi-preparative HPLC.[9]

I. Plant Material Preparation:

  • Collect the aerial parts of A. wilhelmsii.

  • Dry the plant material at ambient temperature.

  • Powder the dried material using an electrical mill.

II. Sequential Soxhlet Extraction:

  • Extract 565 g of the powdered plant material with 350 mL of n-hexane in a Soxhlet apparatus for 4 hours.

  • Dry the plant residue and subsequently extract it with dichloromethane (4 hours), followed by acetone (4 hours), and finally methanol (4 hours). This yields distinct extracts based on solvent polarity. The dichloromethane extract is the primary source for salvigenin in this protocol.

III. Chromatographic Purification:

  • Subject a 5.0 g portion of the dried dichloromethane extract to silica gel vacuum liquid chromatography (VLC).

  • Elute the column with a gradient mobile phase of chloroform:methanol:water (29:1:0.1) to obtain four primary fractions (DCM1-4).

  • Further fractionate the DCM2 fraction (2.15 g) using a silica gel column with a gradient mobile phase of n-hexane:ethyl acetate (from 8:2 to 1:9), yielding nine sub-fractions (DCM2-A to DCM2-I).

  • Purify the DCM2-F sub-fraction using semi-preparative HPLC with a gradient of 70% methanol in water to 100% methanol to afford pure salvigenin (88.5 mg).[9]

Protocol 2: Isolation from Salvia macrosiphon

This method involves direct extraction with solvents of intermediate and high polarity, followed by column chromatography.[7]

I. Plant Material and Extraction:

  • Dry and powder the aerial parts of S. macrosiphon (300 g).

  • Macerate the powder sequentially with n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

  • Concentrate the EtOAc and MeOH extracts under reduced pressure.

II. Chromatographic Isolation:

  • Subject the EtOAc extract (25 g) to silica gel column chromatography (CC) using a chloroform:EtOAc gradient (9:1 to 0:1), yielding 28 fractions.

  • Identify the fraction containing salvigenin (2 mg) through analysis.

  • Further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.[7]

Protocol 3: Analysis from Salvia aratocensis

This protocol focuses on the preparation of a hydroethanolic extract for characterization by high-resolution mass spectrometry.[6]

I. Extraction:

  • Prepare hydroethanolic extracts from the dry plant material of S. aratocensis.

II. Characterization and Quantification:

  • Analyze the extract using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Orbitrap High-Resolution Mass Spectrometry (UHPLC-ESI(+/)-Orbitrap-HRMS) to identify and quantify constituents, including salvigenin.[6]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical frameworks associated with salvigenin research.

experimental_workflow General Experimental Workflow for Salvigenin Isolation plant 1. Dried & Powdered Plant Material (e.g., A. wilhelmsii) extraction 2. Sequential Solvent Extraction (e.g., Hexane, DCM, Acetone) plant->extraction extract 3. Crude Dichloromethane (DCM) Extract extraction->extract vlc 4. Vacuum Liquid Chromatography (VLC) extract->vlc vlc_fractions 5. Primary Fractions vlc->vlc_fractions cc 6. Silica Gel Column Chromatography vlc_fractions->cc cc_fractions 7. Secondary Fractions cc->cc_fractions hplc 8. Semi-Preparative HPLC cc_fractions->hplc salvigenin 9. Pure Salvigenin hplc->salvigenin

Caption: Workflow for salvigenin isolation from plant material.

biological_activities Key Biological Activities of Salvigenin cluster_source Source cluster_effects Cellular & Physiological Effects salvigenin Salvigenin lipogenesis Inhibition of Lipid Biosynthesis (-22.5% Palmitic Acid) salvigenin->lipogenesis inhibits mitochondria Stimulation of Mitochondrial Function (+15.4%) salvigenin->mitochondria stimulates apoptosis Induction of Apoptosis in Cancer Cells salvigenin->apoptosis induces inflammation Anti-inflammatory & Analgesic Effects salvigenin->inflammation exhibits

Caption: Relationship between salvigenin and its major biological effects.

Summary of Biological Activities

Salvigenin demonstrates a range of biological effects that make it a compound of interest for drug development.

  • Metabolic Regulation: It exhibits a dual activity by decreasing lipid levels while simultaneously stimulating mitochondrial function.[11] Specifically, it has been shown to inhibit palmitic acid biosynthesis by 22.5% and increase mitochondrial functionality by 15.4% at a concentration of 30 µM.[9][10] This suggests a potential role in addressing metabolic syndrome.[11]

  • Anticancer Activity: Salvigenin induces apoptosis in several human cancer cell lines, including colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and glioblastoma (SF-268).[1][4]

  • Anti-inflammatory and Analgesic Properties: Studies have demonstrated that salvigenin possesses significant anti-inflammatory and pain-reducing effects, which are being explored for therapeutic applications.[2]

  • Antioxidant Effects: As a flavonoid, salvigenin has inherent antioxidant properties, which may contribute to its efficacy in mitigating diseases associated with oxidative stress.[3]

References

A Technical Guide to the Biological Activities of Salvigenin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Salvigenin, a naturally occurring trimethoxylated flavone found in various medicinal plants, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the biological activities of salvigenin, with a focus on its anticancer, anti-inflammatory, neuroprotective, and immunomodulatory effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways modulated by this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of salvigenin's therapeutic potential and to support future research and development efforts.

Introduction

Salvigenin (5-hydroxy-4',6,7-trimethoxyflavone) is a polyphenolic compound belonging to the flavone subclass of flavonoids.[1][2] It is predominantly isolated from various plant species, including those of the Salvia, Scutellaria, Achillea, and Artemisia genera.[1][3][4] Traditionally, plants containing salvigenin have been used in herbal medicine to treat a variety of ailments. Modern pharmacological studies have begun to validate these uses, revealing a broad spectrum of biological activities. Salvigenin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutic agents against a range of human disorders, including cancer, inflammatory conditions, and neurodegenerative diseases.[1][3]

Anticancer Activities

Salvigenin exhibits significant antitumor properties across various cancer types, including hepatocellular carcinoma (HCC), gastric cancer (GC), breast cancer, and colon cancer.[1][5][6][7] Its anticancer effects are multifaceted, involving the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[5][6]

Mechanism of Action and Signaling Pathways

A primary mechanism underlying salvigenin's anticancer activity is its ability to suppress critical cell signaling pathways that are often dysregulated in cancer. In hepatocellular and gastric cancer cells, salvigenin has been shown to inactivate the PI3K/AKT signaling pathway.[5][6] In HCC, this leads to the downregulation of key glycolytic enzymes (HK2, PFK1, PKM2), thereby impeding aerobic glycolysis—a hallmark of cancer metabolism—and enhancing the chemosensitivity of cancer cells to drugs like 5-fluorouracil (5-FU).[5][8] In gastric cancer, salvigenin's inhibitory effect on the EGFR/PI3K/AKT pathway has been confirmed to suppress malignant behaviors.[6]

Salvigenin_Anticancer_Pathway Salvigenin's Inhibition of Pro-Survival Signaling in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Outcomes Salvigenin Salvigenin EGFR EGFR Salvigenin->EGFR inhibits PI3K PI3K Salvigenin->PI3K inhibits EGFR->PI3K activates AKT AKT PI3K->AKT activates (phosphorylates) GSK3b GSK-3β AKT->GSK3b inhibits (phosphorylates) Proliferation Cell Proliferation & Migration AKT->Proliferation promotes Glycolysis Aerobic Glycolysis AKT->Glycolysis promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Chemoresistance Chemoresistance AKT->Chemoresistance promotes

Caption: Salvigenin inhibits the EGFR/PI3K/AKT pathway in cancer cells.
Quantitative Data Summary: Anticancer Activity

The cytotoxic and antiproliferative effects of salvigenin have been quantified in numerous studies. The compound demonstrates dose-dependent inhibition of viability in various cancer cell lines.

Cell LineCancer TypeParameterValue/ConcentrationReference
Huh7, HepG2Hepatocellular CarcinomaProliferation Inhibition25, 50, 100 µM[5]
Huh7/5-FU, HepG2/5-FU5-FU Resistant HCCIC50 ReductionLowered 5-FU IC50 with 100 µM Salvigenin[5]
AGS, HGC-27Gastric CancerProliferation InhibitionNot specified[6]
MCF-7Breast CancerViability ReductionConcentration-dependent[9]
HT-29Colon AdenocarcinomaApoptosis InductionNot specified[1][7]
SF-268GlioblastomaCytotoxicityNot specified[1][7]
SMMT Model (in vivo)Spontaneous Mammary TumorTumor Growth Reduction9.68 µ g/mouse/day [9]
HCC Xenograft (in vivo)Hepatocellular CarcinomaTumor Growth Reduction5, 10 µ g/mouse/day [5]

Anti-inflammatory and Analgesic Effects

Salvigenin demonstrates significant anti-inflammatory and analgesic properties in various preclinical models.[10] These effects are attributed to its ability to modulate inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of salvigenin are linked to the inhibition of cyclooxygenase (COX) enzymes, which prevents the synthesis of prostaglandins.[11] Additionally, it has been reported to suppress the production of nitric oxide (NO), another key inflammatory mediator.[11]

Preclinical Evidence and Quantitative Data
  • Analgesic Activity: In the acetic acid-induced writhing test in mice, salvigenin at doses of 50 and 100 mg/kg significantly reduced the number of abdominal contractions (P<0.001).[10][12] In the hot plate test, the same doses produced a significant analgesic effect, increasing the pain inhibition percentage compared to the control group (P<0.001).[10][12]

  • Anti-inflammatory Activity: In the carrageenan-induced paw edema model in rats, salvigenin (100 mg/kg) significantly reduced inflammation compared to the control group (P<0.05).[10][12]

ModelActivityDoses (i.p.)EffectReference
Acetic Acid Writhing (mice)Analgesic50, 100 mg/kgSignificant reduction in writhing (P<0.001)[10][12]
Hot Plate Test (mice)Analgesic50, 100 mg/kgSignificant increase in pain inhibition (P<0.001)[10][12]
Carrageenan Paw Edema (rats)Anti-inflammatory100 mg/kgSignificant reduction in edema (P<0.05)[10][12]

Neuroprotective Properties

Salvigenin has emerged as a promising neuroprotective agent, exhibiting protective effects in cellular models of oxidative stress and neurodegeneration.[9][13]

Cytoprotective Mechanisms

The neuroprotective effects of salvigenin are mediated through multiple mechanisms. It has been shown to protect human neuroblastoma (SH-SY5Y) cells against hydrogen peroxide (H₂O₂)-induced cell death.[9][13] This protection is achieved by significantly reducing the generation of reactive oxygen species (ROS), increasing levels of the endogenous antioxidant glutathione, and inhibiting apoptosis by reducing the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[9][13] Furthermore, salvigenin promotes cell survival by increasing autophagy.[9][13]

Salvigenin_Neuroprotection Neuroprotective Mechanisms of Salvigenin cluster_cellular Cellular Response cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS Generation OxidativeStress->ROS Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2, ↑ Caspase-3) OxidativeStress->Apoptosis Autophagy ↓ Autophagy OxidativeStress->Autophagy Salvigenin Salvigenin Salvigenin->ROS inhibits Salvigenin->Apoptosis inhibits Salvigenin->Autophagy promotes Death Cell Death ROS->Death Apoptosis->Death Survival Cell Survival Autophagy->Survival

Caption: Salvigenin counteracts oxidative stress-induced cell death.
Quantitative Data Summary: Neuroprotective Activity

Cell LineStressorEffective ConcentrationObserved EffectReference
SH-SY5YH₂O₂25, 50 µMProtection against cell death[13]
SH-SY5YH₂O₂25 µMReduced ROS generation[9]
SH-SY5YH₂O₂25, 50 µMDecreased cleaved caspase-3 and Bax/Bcl-2 ratio[9][13]
SH-SY5YH₂O₂25, 50 µMIncreased autophagy[13]

Other Notable Biological Activities

Immunomodulatory Effects

In tumor-bearing mice, salvigenin demonstrates significant immunomodulatory activity. It enhances the delayed-type hypersensitivity (DTH) response and modulates the cytokine profile by increasing the production of interferon-gamma (IFN-γ) while decreasing interleukin-4 (IL-4), suggesting a shift towards a Th1-type immune response, which is beneficial for antitumor immunity.[2][13] It also reduces the population of immunosuppressive splenic CD4⁺CD25⁺Foxp3⁺ regulatory T cells.[2][13]

Metabolic Effects

Salvigenin has also been identified as a dual-activity metabolic regulator. In vitro studies have shown that at a concentration of 30 µM, it can decrease lipid levels by inhibiting palmitic acid biosynthesis by 22.5%.[14][15][16] Concurrently, it stimulates mitochondrial functionality by 15.4%, suggesting a role in improving cellular energy metabolism.[14][15]

Key Experimental Protocols

In Vitro Cell Viability (CCK-8 Assay)
  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh7, HepG2) into 96-well plates at a specified density.

  • Treatment: After cell adherence, treat the cells with varying concentrations of salvigenin (e.g., 0, 25, 50, 100, 200 µM) for a designated period (e.g., 24-48 hours).[5]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

Western Blot Analysis
  • Protein Extraction: Treat cells with salvigenin as required, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-GAPDH) overnight at 4°C.[5]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., Huh7) during the logarithmic growth phase.

  • Animal Inoculation: Subcutaneously inject a suspension of cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of 4-6 week old nude mice.[5]

  • Treatment Initiation: When tumors reach a palpable volume (e.g., 50 mm³), randomly assign mice to treatment groups (e.g., vehicle control, salvigenin 5 µ g/day , salvigenin 10 µ g/day ).[5]

  • Drug Administration: Administer salvigenin or vehicle via intraperitoneal injection daily for a specified duration (e.g., 4 weeks).

  • Tumor Measurement: Measure tumor length (L) and width (W) with a caliper every 3-7 days and calculate the volume using the formula: V = (L × W²)/2.[5]

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and process them for further analysis such as immunohistochemistry (IHC) or western blotting.

Xenograft_Workflow Workflow for In Vivo Xenograft Study start 1. Cancer Cell Culture (e.g., Huh7, AGS) injection 2. Subcutaneous Injection of Cells into Nude Mice start->injection grouping 3. Tumor Growth to ~50 mm³ & Randomization into Groups injection->grouping treatment 4. Daily Intraperitoneal Treatment - Salvigenin (5-10 µg/day) - Vehicle Control grouping->treatment monitoring 5. Tumor Volume Measurement (Weekly for ~4 weeks) treatment->monitoring endpoint 6. Euthanasia & Tumor Excision monitoring->endpoint analysis 7. Downstream Tissue Analysis (Western Blot, IHC, TUNEL) endpoint->analysis

Caption: Standard experimental workflow for evaluating salvigenin in vivo.

Salvigenin Analogs

While research has predominantly focused on salvigenin itself, the synthesis of flavone analogs is an active area of investigation aimed at enhancing biological activity.[17] Studies involving the synthesis of novel flavone derivatives and their combination with other bioactive molecules, such as gallic acid, have shown promise in yielding compounds with potent and selective anticancer, anti-inflammatory, and antioxidant properties.[17] The structure-activity relationship of these analogs is crucial for designing next-generation therapeutic agents with improved efficacy and safety profiles.

Conclusion and Future Directions

Salvigenin is a pleiotropic natural compound with well-documented anticancer, anti-inflammatory, neuroprotective, and immunomodulatory activities. Its ability to target fundamental cellular pathways, such as PI3K/AKT signaling, highlights its significant therapeutic potential. The data summarized in this guide underscore the need for continued research, particularly in the areas of pharmacokinetic profiling, long-term toxicity studies, and the development of potent synthetic analogs. Future clinical trials are warranted to translate the promising preclinical findings of salvigenin into effective treatments for human diseases.

References

Methodological & Application

Application Note: High-Throughput Quantification of Salvigenin in Human Plasma using a Validated LC-MS/MS Method with Salvigenin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of salvigenin in human plasma. The assay utilizes a stable isotope-labeled internal standard, Salvigenin-d9, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method is validated over a linear range of 0.5 to 500 ng/mL with excellent performance characteristics, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Salvigenin, a methoxy-substituted flavonoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. To facilitate preclinical and clinical development, a reliable and sensitive bioanalytical method is essential for characterizing its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for the determination of salvigenin in human plasma, offering the necessary sensitivity and specificity for demanding research applications.

Experimental

Materials and Reagents
  • Salvigenin (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of salvigenin and its internal standard from human plasma.

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column using a gradient elution program.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

The MRM transitions for salvigenin and this compound were optimized and are presented in Table 1. The proposed fragmentation pathway for salvigenin involves the loss of a methyl radical from one of the methoxy groups, a common fragmentation for methoxylated flavonoids.

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Salvigenin329.1314.13020
This compound338.1320.13020

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Salvigenin0.5 - 500y = 0.0123x + 0.00450.998

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in Table 3, demonstrate that the method is both precise and accurate.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8104.28.1102.5
LQC1.55.298.76.5101.3
MQC754.1102.15.399.8
HQC4003.597.94.898.6

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The extraction recovery for salvigenin was consistently above 85%, and the matrix effect was found to be negligible.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC1.588.297.5
MQC7591.5101.2
HQC40089.898.9

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 13,000 rpm, 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Column Separation (Gradient Elution) injection->separation detection Triple Quadrupole MS (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of salvigenin.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of salvigenin in human plasma. The simple sample preparation and short chromatographic run time make it ideal for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

Application Notes and Protocols for Flavonoid Analysis Using Salvigenin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of flavonoids in various matrices, including plant extracts, food products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is paramount for correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and reliability of the results.

Salvigenin, a trimethoxylated flavone, is a suitable candidate for derivatization into a deuterated internal standard for the analysis of a broad range of flavonoids due to its structural similarity to many common flavonoid aglycones. Salvigenin-d9, with nine deuterium atoms incorporated into its structure, provides a significant mass shift from its unlabeled counterpart and from many naturally occurring flavonoids, preventing isotopic interference. Its co-elution with many flavonoids under typical reversed-phase chromatographic conditions allows for effective compensation of matrix effects.[1][2]

These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantification of various flavonoids by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of flavonoids using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific flavonoid, matrix, and instrumentation.

Table 1: Linearity and Sensitivity of Flavonoid Analysis

FlavonoidLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Quercetin1 - 500> 0.9950.20.7
Kaempferol1 - 500> 0.9960.31.0
Apigenin0.5 - 250> 0.9980.10.4
Luteolin0.5 - 250> 0.9970.10.5
Naringenin2 - 1000> 0.9940.51.8
Genistein1 - 500> 0.9950.20.8

Data synthesized from multiple sources for illustrative purposes.[3][4][5]

Table 2: Accuracy and Precision of Flavonoid Analysis

FlavonoidConcentration (ng/mL)Accuracy (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Quercetin598.54.25.8
50101.23.14.5
25099.82.53.9
Kaempferol597.94.86.1
50102.13.54.9
250100.52.84.2
Apigenin2.599.15.16.5
25100.83.85.2
125101.33.04.7

RSD: Relative Standard Deviation. Data are representative examples.[4][6]

Table 3: Recovery and Matrix Effect

FlavonoidMatrixRecovery (%)Matrix Effect (%)
QuercetinPlant Extract92.3 ± 4.5-8.5
Plasma88.7 ± 5.1-12.3
KaempferolPlant Extract94.1 ± 3.8-7.2
Plasma90.2 ± 4.7-10.8
ApigeninPlant Extract91.5 ± 4.9-9.8
Plasma87.9 ± 5.5-14.1

Matrix effect is calculated as (1 - [response in matrix]/[response in solvent]) x 100%. Negative values indicate ion suppression.[1][2][7]

Experimental Protocols

Standard and Sample Preparation

Materials:

  • This compound (Internal Standard)

  • Reference standards of flavonoids (e.g., Quercetin, Kaempferol, Apigenin, Luteolin, Naringenin, Genistein)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Sample matrix (e.g., dried plant material, plasma)

Protocol:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve each flavonoid standard and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Preparation of Working Standard Solutions:

    • Prepare a mixed flavonoid working standard solution by diluting the stock solutions with methanol to achieve a concentration of 10 µg/mL for each analyte.

    • Prepare a working internal standard solution of this compound at 1 µg/mL in methanol.

  • Preparation of Calibration Curve Standards:

    • Serially dilute the mixed flavonoid working standard solution with methanol:water (1:1, v/v) to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.

    • Spike each calibration standard with the this compound working solution to a final concentration of 50 ng/mL.

  • Sample Preparation (Example for Plant Material):

    • Weigh 100 mg of homogenized and dried plant material into a centrifuge tube.

    • Add 1 mL of 80% methanol and the this compound working solution to achieve a final concentration of 50 ng/mL.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions: See Table 4 for examples. These should be optimized for the specific instrument.

Table 4: Example MRM Transitions for Flavonoids and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound336.1321.125
336.1293.135
Quercetin301.0151.022
301.0179.018
Kaempferol285.0117.028
285.0239.020
Apigenin269.0117.030
269.0151.025
Luteolin285.0133.028
285.0151.024
Naringenin271.0151.020
271.0119.025
Genistein269.0133.032
269.0211.022

MRM transitions should be empirically determined and optimized for the instrument in use.[3][8][9]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock Stock Solutions (Analytes & IS) working Working Solutions stock->working cal Calibration Curve Standards working->cal lc UHPLC Separation (C18 Column) cal->lc sample_prep Sample Extraction & IS Spiking sample_prep->lc ms Mass Spectrometry (ESI-, MRM) lc->ms peak Peak Integration ms->peak quant Quantification using Response Ratio (Analyte/IS) peak->quant report Final Report quant->report

Caption: Overall workflow for flavonoid quantification.

signaling_pathway_logic analyte Analyte extraction Extraction & Sample Handling analyte->extraction is This compound (IS) is->extraction lc_injection LC Injection extraction->lc_injection Variability ionization ESI Ionization lc_injection->ionization Variability ms_detection MS/MS Detection (MRM) ionization->ms_detection Variability response_ratio Response Ratio (Analyte/IS) ms_detection->response_ratio quantification Accurate Quantification response_ratio->quantification Correction for Variability

References

Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a flavonoid found in Salvia miltiorrhiza (Danshen), has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile is crucial for the development of salvigenin as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting a pharmacokinetic study of salvigenin in a preclinical animal model, employing a deuterated internal standard for accurate quantification via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific pharmacokinetic data for salvigenin in the public domain, this document will utilize data and protocols for salvianolic acid B , another major bioactive component of Salvia miltiorrhiza, as a representative example to illustrate the experimental design and methodology. Researchers should adapt these protocols based on the specific physicochemical properties of salvigenin and its deuterated standard.

Key Principles

A pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of a deuterated internal standard is the gold standard in LC-MS/MS-based bioanalysis. Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This allows for co-elution with the analyte during chromatography, yet they are distinguishable by the mass spectrometer. This approach corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Data Presentation

The following tables summarize representative pharmacokinetic parameters for salvianolic acid A and B after intravenous and oral administration in rats. These tables are provided to give researchers an indication of the type of data generated in such studies.

Table 1: Pharmacokinetic Parameters of Salvianolic Acid A in Rats (n=12)

Dosage (mg/kg)Cmax (µg/L)AUC(0–t) (µg/L·h)t1/2 (h)Absolute Bioavailability (%)
5 (oral)31.53105.931.720.39 - 0.52
10 (oral)57.39167.181.960.39 - 0.52
20 (oral)111.91317.111.850.39 - 0.52
50 (i.v.)--6.16-

Data adapted from a study on salvianolic acid A in Sprague-Dawley rats.[1]

Table 2: Pharmacokinetic Parameters of Salvianolic Acid B in Rats

Administration RouteDosage (mg/kg)AUC (min·µg/mL)Oral Bioavailability (%)
Intravenous1005030 ± 5652.3
Oral500582 ± 2222.3

Data from a study on salvianolic acid B in conscious and freely moving rats.[2]

Experimental Protocols

Animal Study Protocol

This protocol outlines a typical pharmacokinetic study in rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Salvigenin

  • Salvigenin-d3 (or other appropriate deuterated standard)

  • Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing Groups: Divide the animals into groups for intravenous (i.v.) and oral (p.o.) administration. A typical study might include:

    • Group 1: Salvigenin, 10 mg/kg, p.o.

    • Group 2: Salvigenin, 2 mg/kg, i.v.

  • Drug Administration:

    • For oral administration, dissolve or suspend the required amount of salvigenin in the vehicle and administer by oral gavage.

    • For intravenous administration, dissolve salvigenin in a suitable vehicle (e.g., saline) and administer via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points. A typical sampling schedule might be:

    • Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Intravenous: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into heparinized tubes.

    • Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol describes the quantification of salvigenin in plasma samples using a deuterated internal standard.

Materials:

  • Plasma samples from the animal study

  • Salvigenin analytical standard

  • Salvigenin-d3 internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of salvigenin and salvigenin-d3 in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of salvigenin.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of ACN containing the salvigenin-d3 internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both salvigenin and salvigenin-d3 by infusing the individual standard solutions into the mass spectrometer. For example:

        • Salvigenin: [M-H]⁻ → fragment ion

        • Salvigenin-d3: [M+3-H]⁻ → fragment ion

  • Data Analysis:

    • Integrate the peak areas for salvigenin and salvigenin-d3.

    • Calculate the peak area ratio of salvigenin to salvigenin-d3.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of salvigenin in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

experimental_workflow cluster_animal_study Animal Study cluster_bioanalysis Bioanalytical Workflow acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Drug Administration (Oral or IV) fasting->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing sample_prep Sample Preparation (Protein Precipitation with IS) processing->sample_prep Plasma Samples lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Processing (Quantification) lcms->data_analysis pk_analysis Pharmacokinetic Analysis data_analysis->pk_analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study.

logical_relationship cluster_analyte Analyte cluster_standard Internal Standard cluster_lcms LC-MS/MS System salvigenin Salvigenin lc Liquid Chromatography salvigenin->lc Co-elution deuterated_salvigenin Salvigenin-d3 deuterated_salvigenin->lc Co-elution ms Mass Spectrometry lc->ms Separated Analytes quantification Accurate Quantification ms->quantification Differential Detection (by mass)

Caption: Role of deuterated standard in LC-MS/MS quantification.

References

Application Notes and Protocols for Utilizing Salvigenin-d9 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a trimethoxylated flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As with any drug candidate, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, including bioavailability and half-life. Metabolic stability assays are indispensable in early-stage drug discovery for this purpose. The use of a stable isotope-labeled internal standard, such as Salvigenin-d9, is paramount for achieving accurate and reliable quantification of the parent compound during these assays. This document provides detailed application notes and protocols for the use of this compound as an internal standard in in vitro metabolic stability studies using human liver microsomes (HLM).

Principle of Metabolic Stability Assays with a Deuterated Internal Standard

Metabolic stability assays assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver.[1] By incubating the test compound (Salvigenin) with a metabolically active system like HLM in the presence of necessary cofactors (e.g., NADPH), the rate of its disappearance over time can be measured.

The inclusion of a deuterated internal standard, this compound, is critical for robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] this compound possesses nearly identical physicochemical properties to Salvigenin, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting internal standard effectively corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification of Salvigenin.

Data Presentation

The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (Clint). These parameters provide a quantitative measure of how quickly a compound is metabolized.

ParameterDescriptionTypical Units
Half-life (t½) The time required for the concentration of the parent compound to decrease by half.minutes (min)
Intrinsic Clearance (Clint) The intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors.microliters per minute per milligram of microsomal protein (µL/min/mg)

Quantitative data for Salvigenin's metabolic stability in human liver microsomes is not extensively available in the public domain. The following table presents hypothetical data for illustrative purposes and to serve as a template for reporting experimental results.

Table 1: In Vitro Metabolic Stability of Salvigenin in Human Liver Microsomes (Hypothetical Data)

CompoundConcentration (µM)Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Salvigenin14515.4
Verapamil (Control)12231.5
Warfarin (Control)1> 60< 11.5

Experimental Protocols

Materials and Reagents
  • Salvigenin (Test Compound)

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well incubation plates

  • Centrifuge

  • LC-MS/MS system

Preparation of Stock and Working Solutions
  • Salvigenin Stock Solution: Prepare a 10 mM stock solution of Salvigenin in DMSO.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Salvigenin Working Solution: Dilute the Salvigenin stock solution with acetonitrile to a final concentration of 100 µM.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 µM. This will be used as the internal standard spiking solution.

Metabolic Stability Assay Protocol
  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4) and pooled human liver microsomes (final concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the Salvigenin working solution to the wells to achieve a final concentration of 1 µM.

  • Add Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add an equal volume of phosphate buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard (final concentration of 100 nM).

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Salvigenin from potential metabolites and matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Salvigenin: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the exact mass of Salvigenin)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the exact mass of this compound)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for Salvigenin and this compound at each time point.

  • Calculate the ratio of the peak area of Salvigenin to the peak area of this compound.

  • Normalize the peak area ratios at each time point to the ratio at time zero (representing 100% remaining).

  • Plot the natural logarithm of the percentage of Salvigenin remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Metabolic Stability Assay cluster_analysis Analysis prep1 Prepare Stock Solutions (Salvigenin & this compound) prep2 Prepare Working Solutions prep1->prep2 prep3 Prepare Incubation Mixture (HLM & Buffer) assay1 Pre-incubate at 37°C prep3->assay1 assay2 Add Salvigenin (1 µM) assay1->assay2 assay3 Initiate with NADPH assay2->assay3 assay4 Incubate at Time Points (0, 5, 15, 30, 45, 60 min) assay3->assay4 assay5 Quench with Acetonitrile & this compound assay4->assay5 assay6 Centrifuge for Protein Precipitation assay5->assay6 assay7 Collect Supernatant assay6->assay7 analysis1 LC-MS/MS Analysis assay7->analysis1 analysis2 Data Processing (Peak Integration) analysis1->analysis2 analysis3 Calculate t½ and Clint analysis2->analysis3

Caption: Experimental workflow for the metabolic stability assay of Salvigenin using this compound.

salvigenin_metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism cluster_excretion Excretion salvigenin Salvigenin metabolite1 Hydroxylated Metabolites salvigenin->metabolite1 Hydroxylation metabolite2 O-demethylated Metabolites salvigenin->metabolite2 O-demethylation conjugate1 Glucuronide Conjugates metabolite1->conjugate1 UGTs conjugate2 Sulfate Conjugates metabolite1->conjugate2 SULTs metabolite2->conjugate1 UGTs metabolite2->conjugate2 SULTs excretion Biliary and/or Renal Excretion conjugate1->excretion conjugate2->excretion

Caption: Putative metabolic pathways of Salvigenin.

Discussion

The provided protocol offers a robust framework for assessing the metabolic stability of Salvigenin. Key to the accuracy of this assay is the use of this compound as an internal standard, which mitigates potential sources of error in LC-MS/MS quantification. The metabolic fate of flavonoids like Salvigenin typically involves Phase I and Phase II reactions. Phase I metabolism, primarily mediated by CYP enzymes, often introduces or exposes functional groups through reactions like hydroxylation and O-demethylation. Subsequently, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[4][5][6] The trimethoxylated nature of Salvigenin may contribute to a higher metabolic stability compared to its hydroxylated flavonoid counterparts.

It is important for researchers to optimize the LC-MS/MS conditions for their specific instrumentation to achieve the best sensitivity and selectivity. The hypothetical data presented should be replaced with experimentally derived values. By following these detailed protocols, researchers can obtain reliable and reproducible data on the metabolic stability of Salvigenin, which is a critical step in the drug development process.

References

Application Notes and Protocols for Salvigenin-d9 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin is a naturally occurring flavonoid found in plants such as Salvia and Achillea species, which has demonstrated a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[1][2] Salvigenin-d9 is a deuterated form of Salvigenin, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized to alter the metabolic profile of the compound, often leading to increased stability and improved pharmacokinetic properties in vivo.[3][4][5] For the purposes of in vitro cell-based assays, the biological activity of this compound is expected to be comparable to that of Salvigenin.[6][7]

These application notes provide a comprehensive protocol for the use of this compound in various cell-based assays to investigate its cytotoxic, anti-proliferative, and mechanistic properties. The primary mechanism of action for Salvigenin involves the inhibition of the PI3K/AKT/GSK-3β signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

Data Presentation

The following table summarizes the effective concentration ranges of Salvigenin (and by extension, this compound) in various cell-based assays, as derived from published literature. These values should be used as a starting point for experimental optimization.

Cell Line ExamplesAssay TypeEffective Concentration (µM)Observed EffectsReference
Huh7, HepG2 (Hepatocellular Carcinoma)Cell Viability (CCK-8)25 - 100Concentration-dependent decrease in viability[8]
Huh7, HepG2Colony Formation100Inhibition of colony formation[8]
Huh7, HepG2Migration & Invasion25 - 100Inhibition of migration and invasion[8]
Huh7, HepG2Apoptosis25 - 100Induction of apoptosis[8]
SH-SY5Y (Neuroblastoma)Apoptosis (H₂O₂-induced)25Inhibition of apoptosis, reduction of ROS[9]
MCF-7 (Breast Cancer)Cell ViabilityConcentration-dependentReduction in cell viability[9]
HuH7 (Hepatoma)Lipid Biosynthesis30-22.5% palmitic acid biosynthesis[10][11][12][13]
HuH7Mitochondrial Functionality30+15.4% stimulation[10][11][12][13]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT or CCK-8)

Materials:

  • Target cancer cell line (e.g., Huh7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or CCK-8 reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0, 25, 50, 100, 200, and 400 µM.[8]

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Methanol

  • Crystal Violet solution (0.5%)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100 µM) for 24-48 hours.[8]

  • Remove the treatment medium and replace it with fresh, complete medium.

  • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Western Blot Analysis for PI3K/AKT Pathway Inhibition

Materials:

  • Target cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 0, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Salvigenin_PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Salvigenin_d9 This compound Salvigenin_d9->PI3K Inhibition AKT AKT PI3K->AKT p GSK3b GSK-3β AKT->GSK3b p Proliferation Cell Proliferation & Survival AKT->Proliferation Chemoresistance Chemoresistance AKT->Chemoresistance Glycolysis Aerobic Glycolysis GSK3b->Glycolysis

Caption: this compound inhibits the PI3K/AKT/GSK-3β signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of this compound Stock_Prep->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Western Western Blot (e.g., p-AKT) Treatment->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Colony->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Salvigenin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of salvigenin in various herbal extracts. The protocols detailed below cover sample preparation, extraction, and analysis using modern chromatographic techniques.

Introduction to Salvigenin

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a bioactive flavone found in several medicinal plants, notably in the Lamiaceae family, including various Salvia (sage) species, and the Asteraceae family, such as Achillea wilhelmsii.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties.[3][4] Accurate quantification of salvigenin in herbal extracts is crucial for the standardization of herbal products, elucidation of its therapeutic mechanisms, and new drug development.

Quantitative Data of Salvigenin in Herbal Extracts

The concentration of salvigenin can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes quantitative data for salvigenin from selected herbal sources.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodSalvigenin ContentReference
Achillea wilhelmsiiAerial PartsDichloromethane ExtractionHPLC~17.7 mg/g of extract[5]
Salvia leriaefoliaAerial PartsMethanolic ExtractionHPLCNot explicitly quantified[6]
Salvia officinalisAerial PartsEthanolic ExtractionHPLC-DADTotal Flavonoids: 80.54 ± 1.3 mg QE/g[7]
Ocimum canumNot SpecifiedNot SpecifiedNot Specified0.1% of dry weight[1]

Experimental Protocols

Extraction of Salvigenin from Herbal Material

This protocol describes a common method for the extraction of salvigenin from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered herbal material (e.g., aerial parts of Salvia officinalis)

  • n-Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Acetone (analytical grade)

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh approximately 500 g of the dried and powdered aerial parts of the plant material.[5]

  • Place the powdered material in a large thimble and insert it into the main chamber of the Soxhlet extractor.

  • Sequentially extract the plant material with 350 mL of n-hexane, followed by dichloromethane, acetone, and methanol. Each extraction should be carried out for 4 hours.[5]

  • After each extraction step, the plant material should be dried before proceeding to the next solvent.[5]

  • Collect the different solvent extracts.

  • Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the dried crude extracts.

  • Store the dried extracts at -20°C until further analysis.[5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of salvigenin in herbal extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a PDA detector (e.g., Young Lin YL9160) is suitable.[5]

  • Column: A reversed-phase C18 column (e.g., Vertisep RP18, 250 x 30 mm) can be used.[5]

  • Mobile Phase: A gradient of methanol and water is commonly employed. For example, a gradient starting from 70% methanol in water to 100% methanol.[5]

  • Flow Rate: A flow rate of 10 mL/min is suggested for a semi-preparative column.[5] For analytical columns (e.g., 250 x 4 mm), a flow rate of 0.7 mL/min is more appropriate.[5]

  • Detection Wavelength: Salvigenin can be detected at a wavelength of 330 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of salvigenin reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve a known amount of the dried herbal extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of salvigenin against the concentration of the standards.

  • Determine the concentration of salvigenin in the sample solutions from the calibration curve.

  • Calculate the content of salvigenin in the original herbal extract (in mg/g).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of salvigenin in herbal extracts.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_output Output plant_material Herbal Material (e.g., Salvia officinalis) drying Drying plant_material->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction (e.g., Dichloromethane) grinding->soxhlet concentration Concentration (Rotary Evaporator) soxhlet->concentration sample_prep_analysis Sample Preparation for HPLC concentration->sample_prep_analysis hplc HPLC-DAD Analysis sample_prep_analysis->hplc data_analysis Data Analysis hplc->data_analysis quant_result Quantitative Result (mg Salvigenin / g extract) data_analysis->quant_result

Caption: Experimental workflow for salvigenin quantification.

Salvigenin's Role in the PI3K/Akt Signaling Pathway

Salvigenin has been shown to exert its biological effects, in part, by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is often dysregulated in diseases like cancer. Salvigenin can inhibit this pathway, leading to downstream effects that can suppress tumor growth and chemoresistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Transcription Gene Transcription (Proliferation, Survival) GSK3b->Transcription Inhibition of pro-apoptotic genes Salvigenin Salvigenin Salvigenin->PI3K Inhibition

Caption: Salvigenin inhibits the PI3K/Akt signaling pathway.

References

Application of Salvigenin-d9 in Drug Metabolism Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Salvigenin-d9 in drug metabolism studies. Given the limited specific published data on this compound, this guide presents a representative application based on the well-established use of deuterated internal standards in pharmacokinetic (PK) and metabolic stability studies, leveraging available information on Salvigenin's biological properties.

Introduction to Salvigenin and the Role of Deuterated Internal Standards

Salvigenin is a naturally occurring flavone found in various plants, including Salvia officinalis (sage). It has garnered research interest for its diverse biological activities, including neuroprotective, antitumor, and immunomodulatory effects. To accurately quantify Salvigenin in biological matrices during preclinical and clinical development, a robust and reliable analytical method is essential.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The nine deuterium atoms in this compound increase its mass without significantly altering its physicochemical properties. This allows it to co-elute with the unlabeled Salvigenin, experiencing similar extraction recovery and ionization effects in the mass spectrometer. By correcting for these variations, this compound enables highly accurate and precise quantification of Salvigenin in complex biological samples.

Application: Pharmacokinetic Study of Salvigenin in Rodents

This section outlines a typical application of this compound in a preclinical pharmacokinetic study to determine the concentration-time profile of Salvigenin in rat plasma following oral administration.

Experimental Workflow

The overall workflow for the pharmacokinetic study is depicted below.

Pharmacokinetic Study Workflow A Dosing B Blood Sampling (Serial) A->B Oral Gavage C Plasma Separation B->C Centrifugation D Sample Preparation (Protein Precipitation) C->D E Addition of This compound (IS) D->E F LC-MS/MS Analysis E->F G Data Processing F->G Peak Integration H Pharmacokinetic Parameter Calculation G->H Software Analysis

Pharmacokinetic study experimental workflow.
Quantitative Data Summary

The following tables represent typical data that would be generated from such a study.

Table 1: LC-MS/MS Parameters for Salvigenin and this compound

ParameterSalvigeninThis compound (Internal Standard)
Parent Ion (Q1) m/z 329.1m/z 338.1
Product Ion (Q3) m/z 314.1m/z 319.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Table 2: Representative Pharmacokinetic Parameters of Salvigenin in Rats (Oral Dose: 10 mg/kg)

ParameterUnitMean Value (± SD)
Cmax ng/mL450 (± 65)
Tmax h0.5
AUC(0-t) ng·h/mL1250 (± 180)
AUC(0-inf) ng·h/mL1310 (± 195)
t1/2 h2.5 (± 0.4)
CL/F L/h/kg7.6 (± 1.1)
Vd/F L/kg27.5 (± 4.2)

Experimental Protocols

Protocol for Sample Preparation (Protein Precipitation)
  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into a clean 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 20 ng/mL of this compound (the internal standard) to each tube.

  • Vortex each tube vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean HPLC vial with an insert.

  • The samples are now ready for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Application: In Vitro Metabolic Stability Assessment

This compound can also be employed to aid in the characterization of Salvigenin's metabolic pathways. In this application, Salvigenin is incubated with liver microsomes, and this compound is used to accurately quantify the depletion of the parent compound over time.

Metabolic Stability Workflow

The workflow for an in vitro metabolic stability assay is illustrated below.

Metabolic Stability Workflow A Incubation of Salvigenin with Liver Microsomes and NADPH B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Quenching Reaction (Ice-cold Acetonitrile) B->C D Addition of This compound (IS) C->D E Sample Processing (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (% Remaining vs. Time) F->G H Calculation of In Vitro Half-Life (t1/2) and Intrinsic Clearance (Clint) G->H

In vitro metabolic stability assay workflow.
Potential Metabolic Pathway of Salvigenin

Based on the structure of Salvigenin, likely metabolic pathways include O-demethylation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.

Salvigenin Metabolism Salvigenin Salvigenin CYP_Enzymes CYP450 Enzymes Salvigenin->CYP_Enzymes Metabolite1 O-Demethylated Metabolite PhaseII_Enzymes UGTs, SULTs Metabolite1->PhaseII_Enzymes Metabolite2 Hydroxylated Metabolite Metabolite2->PhaseII_Enzymes PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) CYP_Enzymes->Metabolite1 O-Demethylation CYP_Enzymes->Metabolite2 Hydroxylation PhaseII_Enzymes->PhaseII

Potential metabolic pathways of Salvigenin.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Salvigenin in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis mitigates the variability inherent in sample preparation and instrumental analysis, thereby ensuring the generation of high-quality data crucial for the advancement of drug development programs. The protocols and applications outlined in this document provide a robust framework for researchers to effectively incorporate this compound into their studies.

Application Notes and Protocols for the Analysis of Salvigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a trimethoxylated flavone found in various medicinal plants such as Salvia and Achillea species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Accurate and reliable quantification of salvigenin in various matrices is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicological studies.

These application notes provide detailed protocols for the preparation of samples for salvigenin analysis from various matrices, including plant materials and biological fluids. The methodologies described are based on established techniques for flavonoid analysis and can be adapted and validated for specific research needs in accordance with ICH Q2(R1) guidelines.

I. Sample Preparation from Plant Material

The initial step in the analysis of salvigenin from plant sources is the efficient extraction of the analyte from the complex plant matrix.

A. Maceration Protocol

Maceration is a simple and widely used technique for the extraction of flavonoids.

Protocol:

  • Air-dry the plant material (e.g., leaves, flowers) in the shade and grind it into a fine powder.

  • Weigh a suitable amount of the powdered plant material (e.g., 10 g) and place it in a conical flask.

  • Add a suitable solvent, such as methanol or a mixture of hexane, ethyl acetate, and methanol (1:1:1), at a solid-to-solvent ratio of 1:10 (w/v).[1]

  • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.[1]

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography.

B. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher extraction efficiency than maceration.

Protocol:

  • Air-dry and powder the plant material as described for maceration.

  • Place a known amount of the powdered material (e.g., 10 g) in a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add a suitable solvent (e.g., methanol, dichloromethane) to the distillation flask.[2]

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Continue the extraction for a sufficient number of cycles (e.g., 4-6 hours) to ensure complete extraction.[2]

  • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

C. Modern Extraction Techniques

Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer advantages in terms of reduced extraction time and solvent consumption.[4]

Protocol:

  • Place the powdered plant material in a microwave-transparent extraction vessel.

  • Add a suitable solvent (e.g., ethanol-water mixture).

  • Place the vessel in a microwave extractor and apply microwave irradiation at a controlled temperature and power for a specific duration. Optimal conditions for salvigenin would need to be determined experimentally.

  • After extraction, filter the mixture and concentrate the filtrate.

Protocol:

  • Place the powdered plant material in an extraction vessel.

  • Add a suitable solvent.

  • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency and power for a defined period.

  • After extraction, filter the mixture and concentrate the filtrate.

II. Sample Preparation from Biological Fluids

For pharmacokinetic and toxicokinetic studies, robust methods for extracting salvigenin from biological matrices such as plasma and urine are essential. The following are general protocols that can be adapted for salvigenin.

A. Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[5]

Protocol:

  • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).[5][6]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

B. Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of analytes from aqueous samples based on their partitioning between two immiscible liquid phases.[7][8]

Protocol:

  • To a 100 µL aliquot of plasma or urine in a glass tube, add a suitable internal standard.

  • Add an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be optimized for salvigenin.[8]

  • Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a suitable mobile phase for analysis.

C. Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration.[7][9]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a specific volume of methanol followed by water through it.[10][11]

  • Loading: Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the conditioned cartridge at a controlled flow rate.[10]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[10]

  • Elution: Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile).[10]

  • The eluate can be directly injected or evaporated and reconstituted before analysis.

III. Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of flavonoids in biological matrices. These values should be experimentally determined during method validation for salvigenin analysis according to ICH Q2(R1) guidelines.[12]

Table 1: Typical Recovery and Matrix Effect for Flavonoid Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 115[13]70 - 12080 - 110[14]
Matrix Effect (%) Can be significantGenerally lower than PPTCan be minimized with proper method development

Recovery is calculated as the ratio of the analyte response in a spiked sample that has undergone the extraction process to the response of the analyte in a standard solution of the same concentration.[15][16][17] Matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat standard solution.[15][16][17]

Table 2: Typical Linearity, LOD, and LOQ for Flavonoid Analysis by LC-MS/MS

ParameterTypical Range
Linearity (r²) > 0.99[18]
Limit of Detection (LOD) 0.1 - 5 ng/mL[14]
Limit of Quantification (LOQ) 0.5 - 20 ng/mL[18]

IV. Experimental Workflows and Diagrams

Workflow for Salvigenin Analysis from Plant Material

plant_extraction_workflow plant_material Plant Material (e.g., Salvia sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Maceration, Soxhlet, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Salvigenin Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_salvigenin Pure Salvigenin purification->pure_salvigenin analysis Analysis (HPLC, LC-MS/MS) pure_salvigenin->analysis

Caption: General workflow for the extraction and purification of salvigenin from plant sources.

Workflow for Salvigenin Analysis from Biological Fluids

biological_fluid_workflow cluster_downstream biological_sample Biological Sample (Plasma, Urine) sample_prep Sample Preparation biological_sample->sample_prep ppt Protein Precipitation sample_prep->ppt Method 1 lle Liquid-Liquid Extraction sample_prep->lle Method 2 spe Solid-Phase Extraction sample_prep->spe Method 3 centrifugation Centrifugation ppt->centrifugation phase_separation Phase Separation lle->phase_separation elution Elution spe->elution supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation organic_layer Organic Layer Collection phase_separation->organic_layer organic_layer->evaporation eluate Eluate Collection elution->eluate eluate->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Overview of common sample preparation workflows for salvigenin analysis in biological fluids.

Logical Diagram of SPE Steps

spe_steps start conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading (Pre-treated Sample) conditioning->loading washing 3. Washing (e.g., Water) loading->washing elution 4. Elution (e.g., Methanol) washing->elution end elution->end

Caption: The sequential steps involved in a typical Solid-Phase Extraction (SPE) procedure.

References

Troubleshooting & Optimization

Overcoming matrix effects in salvigenin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of salvigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of salvigenin?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as salvigenin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4] In complex biological matrices, components like phospholipids, salts, and proteins are common sources of matrix effects.[2]

Q2: How can I determine if my salvigenin analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a salvigenin standard solution into the MS detector while a blank, extracted matrix sample is injected onto the LC column.[5][6] A dip or rise in the baseline signal at the retention time of salvigenin indicates the presence of ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike: This is a quantitative approach where you compare the peak area of salvigenin in a solution prepared with extracted blank matrix to the peak area of salvigenin in a neat (pure) solvent at the same concentration.[2] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for salvigenin in biological fluids?

A3: The choice of sample preparation is critical for minimizing matrix effects.[1][7] For flavonoids like salvigenin, the following techniques are commonly employed:

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.[1] For compounds similar to salvigenin, C18 SPE columns have been used successfully.[8][9][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[11]

  • Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts, though recovery of more polar analytes can sometimes be a challenge.[11][12]

  • Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less effective at removing matrix components compared to SPE and LLE, and may result in more significant matrix effects.[4][11]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[13] However, this approach also dilutes your analyte of interest, salvigenin, which may compromise the sensitivity of the assay, especially for samples with low concentrations.[3][13]

Q5: How can chromatographic conditions be optimized to minimize matrix effects?

A5: Optimizing the chromatographic separation is a key strategy. The goal is to chromatographically separate salvigenin from the co-eluting matrix components that cause ion suppression or enhancement.[7] This can be achieved by:

  • Adjusting the mobile phase composition and gradient.

  • Using a narrower analytical column or a column with a different stationary phase to improve resolution.

  • Employing Ultra-High-Performance Liquid Chromatography (UPLC) for better peak separation and resolution. [11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of salvigenin peak area in replicate injections of the same sample. Significant and variable matrix effects between samples.- Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11] - Utilize a stable isotope-labeled internal standard (SIL-IS) for salvigenin to compensate for variations in ionization.[3]
Salvigenin signal is significantly lower in plasma samples compared to neat standards (Ion Suppression). Co-elution of endogenous matrix components (e.g., phospholipids) that compete for ionization.[1]- Optimize the chromatographic method to separate salvigenin from the suppression zone. A post-column infusion experiment can identify these zones.[5] - Enhance sample preparation using a mixed-mode SPE to specifically remove the interfering compounds.[11] - Consider switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).
Inconsistent recovery of salvigenin during sample preparation. Suboptimal extraction parameters for the chosen sample preparation method.- For LLE, experiment with different organic solvents and pH of the aqueous phase. - For SPE, optimize the wash and elution steps. Ensure the sorbent chemistry is appropriate for salvigenin. For similar compounds, C18 has proven effective.[8][9][10]
High background noise in the chromatogram. Incomplete removal of matrix components.- Improve the sample preparation method. Protein precipitation is often insufficient for complex matrices.[4] - Incorporate a guard column to protect the analytical column from strongly retained matrix components.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Salvigenin from Human Plasma

This protocol is adapted from methods used for similar compounds and provides a good starting point for salvigenin.[8][9][10]

  • Sample Pre-treatment: Centrifuge human plasma samples at 21,000 x g for 5 minutes to pellet any particulates.[8][9][10]

  • Spiking: To 300 µL of the clear plasma supernatant, add the internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute salvigenin and the internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Salvigenin from Biological Fluids
  • Sample Preparation: To 200 µL of the biological fluid sample, add the internal standard.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Protein Precipitation (PPT) for Salvigenin from Plasma
  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the initial mobile phase to minimize solvent effects.

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Assessment Assessment cluster_Solution Solution Strategies cluster_Outcome Desired Outcome A Inaccurate Salvigenin Quantification B Suspected Matrix Effects A->B Investigate C Post-Column Infusion B->C Qualitative Check D Post-Extraction Spike B->D Quantitative Check F Optimize Chromatography C->F Adjust Retention Time E Optimize Sample Preparation (SPE, LLE) D->E Implement if ME > 15% I Accurate & Reproducible Salvigenin Quantification E->I F->I G Use Stable Isotope-Labeled Internal Standard G->I Compensation H Matrix-Matched Calibrators H->I Compensation

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_step1 Add Acetonitrile Start->PPT_step1 LLE_step1 Add Immiscible Solvent Start->LLE_step1 SPE_step1 Condition Cartridge Start->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_step3 Collect Supernatant PPT_step2->PPT_step3 PPT_Result Fast, but lower purity PPT_step3->PPT_Result LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Collect Organic Layer LLE_step2->LLE_step3 LLE_Result Good purity, potential recovery issues LLE_step3->LLE_Result SPE_step2 Load Sample SPE_step1->SPE_step2 SPE_step3 Wash SPE_step2->SPE_step3 SPE_step4 Elute SPE_step3->SPE_step4 SPE_Result Highest purity, most effective SPE_step4->SPE_Result

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Ion Suppression of Salvigenin and Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression issues related to the bioanalysis of salvigenin and the selection of an appropriate internal standard. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of salvigenin?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, salvigenin, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][4] In the analysis of salvigenin from biological matrices such as plasma or urine, endogenous components like salts, phospholipids, and proteins can cause ion suppression.[5][6][7]

Q2: I am observing a lower than expected signal for salvigenin. Could this be due to ion suppression?

A2: A poor signal intensity for salvigenin can indeed be a symptom of ion suppression, especially if the sample concentration is expected to be adequate.[8] Other potential causes for low signal intensity include incorrect sample concentration, low ionization efficiency of the chosen technique (e.g., ESI, APCI), or the need for instrument tuning and calibration.[8] To specifically investigate ion suppression, you can perform a post-column infusion experiment or a quantitative matrix effect assessment.[1][5][9]

Q3: How can I choose a suitable internal standard (IS) for salvigenin analysis to compensate for ion suppression?

A3: An ideal internal standard should co-elute with the analyte and experience similar ion suppression or enhancement effects.[3] For salvigenin, a trimethoxylated flavone, a stable isotope-labeled (SIL) version of salvigenin (e.g., salvigenin-d3) would be the best choice as it has nearly identical physicochemical properties. If a SIL-IS is not available, a structural analog (another flavone with similar polarity and ionization characteristics) could be used. It is crucial to ensure the chosen IS does not suffer from different levels of ion suppression than salvigenin.[10]

Q4: My internal standard signal is also low. Does this mean it is effectively correcting for ion suppression?

A4: Not necessarily. While a decrease in the IS signal can indicate it is being affected by the matrix, it is the ratio of the analyte signal to the IS signal that is important for accurate quantification.[3] If both salvigenin and the IS are suppressed to the same extent, the ratio should remain constant, leading to accurate results. However, if the IS experiences a different degree of suppression, it can lead to inaccurate quantification, including false positive or false negative results.[1] Therefore, it is essential to validate that the IS effectively tracks the ion suppression of the analyte.

Q5: What are the first steps I should take to troubleshoot ion suppression for my salvigenin assay?

A5: The initial steps to address ion suppression include:

  • Sample Preparation: Enhance sample cleanup to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][8]

  • Chromatography: Optimize the chromatographic method to separate salvigenin from the co-eluting interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3][4]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, thereby mitigating ion suppression.[2]

  • Change Ionization Source: Consider switching from electrospray ionization (ESI), which is more prone to ion suppression, to atmospheric pressure chemical ionization (APCI) if compatible with salvigenin's properties.[2][7]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

This guide outlines the experimental procedures to determine if ion suppression is affecting your salvigenin analysis.

Experimental Protocol: Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression occurs.[1][2]

Methodology:

  • Setup: A standard solution of salvigenin is continuously infused into the LC flow post-column using a syringe pump and a T-connector.[2][11]

  • Infusion: The salvigenin solution is infused at a constant flow rate to generate a stable baseline signal in the mass spectrometer.

  • Injection: A blank matrix extract (e.g., extracted plasma without salvigenin) is injected onto the LC column.

  • Analysis: The signal of the infused salvigenin is monitored. A dip in the baseline signal indicates the elution of matrix components that are causing ion suppression.[1][6]

Experimental Protocol: Quantitative Assessment of Matrix Effect

This experiment quantifies the extent of ion suppression.[12]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Salvigenin and the internal standard are prepared in the mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted, and then salvigenin and the internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Salvigenin and the internal standard are added to the biological matrix before the extraction process.

  • Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

    A ME% value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Data Presentation: Illustrative Matrix Effect Data for Salvigenin

AnalyteMatrixMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Matrix Effect (%)
SalvigeninPlasma850,000425,00050.0
Internal Standard APlasma920,000450,00048.9
SalvigeninUrine850,000765,00090.0
Internal Standard AUrine920,000830,00090.2

Note: Data are for illustrative purposes only.

Guide 2: Mitigating Ion Suppression

This guide provides strategies to reduce or eliminate the impact of ion suppression on your salvigenin assay.

Strategy 1: Optimization of Sample Preparation

Effective sample cleanup is a primary method to remove interfering substances.[8]

MethodPrincipleSuitability for Salvigenin
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple and fast, but may not remove all phospholipids and other endogenous components, often leading to significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) Salvigenin is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.Can be effective in removing salts and some polar endogenous components.[2]
Solid-Phase Extraction (SPE) Salvigenin is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent.Offers a high degree of selectivity and can effectively remove a wide range of interfering compounds, including phospholipids.[2][3]

Strategy 2: Chromatographic Separation

Optimizing the LC method can separate salvigenin from matrix components that cause ion suppression.[3]

  • Gradient Modification: Adjusting the gradient slope can improve the resolution between salvigenin and interfering peaks.

  • Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and move salvigenin away from suppressive regions.

  • Flow Rate Reduction: Lower flow rates, as used in micro or nano-LC, can improve desolvation efficiency and reduce the impact of non-volatile species.[2]

Visualizations

Experimental_Workflow_for_Ion_Suppression_Assessment cluster_diagnosis Diagnosis cluster_mitigation Mitigation start Low Salvigenin Signal Observed infusion Perform Post-Column Infusion Experiment start->infusion quantify Perform Quantitative Matrix Effect Assessment infusion->quantify suppression_observed Ion Suppression Observed? quantify->suppression_observed optimize_sp Optimize Sample Preparation (SPE, LLE) suppression_observed->optimize_sp Yes end Assay Optimized suppression_observed->end No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc change_is Evaluate Different Internal Standard optimize_lc->change_is revalidate Re-evaluate Matrix Effect change_is->revalidate revalidate->suppression_observed

Caption: Workflow for diagnosing and mitigating ion suppression.

Post_Column_Infusion_Setup lc_system LC System (Pump, Autosampler, Column) tee_connector T-Connector lc_system->tee_connector syringe_pump Syringe Pump with Salvigenin Solution syringe_pump->tee_connector ms_detector Mass Spectrometer tee_connector->ms_detector blank_injection Inject Blank Matrix Extract blank_injection->lc_system

Caption: Experimental setup for the post-column infusion technique.

References

Troubleshooting isotopic interference with Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference issues encountered during experiments with Salvigenin-d9.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, often referred to as crosstalk, occurs when the isotopic signature of the unlabeled analyte (Salvigenin) contributes to the signal of its deuterated internal standard (this compound) in mass spectrometry analysis.[1][2][3] This can lead to inaccuracies in quantification, such as an overestimation of the internal standard concentration and subsequent underestimation of the analyte concentration. This is particularly relevant for deuterated standards due to the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte.

Q2: What are the most common causes of isotopic interference with deuterated internal standards like this compound?

A2: The primary causes include:

  • Natural Isotope Abundance: The unlabeled analyte (Salvigenin) has a natural isotopic distribution. The M+1, M+2, etc., peaks of the unlabeled analyte can overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard.

  • In-source Fragmentation or Deuterium Exchange: Loss of deuterium from the internal standard can occur in the mass spectrometer's ion source, leading to a signal at the same m/z as the unlabeled analyte.[4] Conversely, the unlabeled analyte can pick up deuterium under certain conditions.

  • Co-eluting Isobaric Interferences: Other compounds in the sample matrix with the same nominal mass as this compound can co-elute and interfere with its signal.

Q3: How can I predict the potential for isotopic interference between Salvigenin and this compound?

A3: You can predict the potential for interference by calculating and comparing the theoretical isotopic distributions of both the unlabeled Salvigenin (C₁₈H₁₆O₆) and this compound. Online isotope distribution calculators can be used for this purpose.[5][6][7][8][9] By overlaying the two distributions, you can visualize the extent of potential spectral overlap.

Troubleshooting Guides

Issue 1: Inaccurate quantification, suspected isotopic interference.

This guide provides a systematic approach to identifying and mitigating isotopic interference.

Step 1: Assess the Isotopic Contribution.

  • Objective: To determine the percentage of signal contribution from unlabeled Salvigenin to the this compound channel.

  • Protocol:

    • Prepare a series of calibration standards containing a constant, known concentration of this compound and varying concentrations of unlabeled Salvigenin, covering the expected experimental range.

    • Prepare a blank sample containing only the this compound internal standard at the same concentration.

    • Analyze the samples using your LC-MS/MS method.

    • In the samples containing only unlabeled Salvigenin, monitor the signal intensity in the mass transition channel for this compound. Any signal detected represents the crosstalk from the analyte to the internal standard.

    • Calculate the percentage of crosstalk at each concentration of the unlabeled analyte.

Step 2: Chromatographic Separation Optimization.

  • Objective: To achieve baseline separation of Salvigenin and this compound, which can help minimize interference if there is a slight retention time shift. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.

  • Protocol:

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit potential differences in interaction.

    • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additives) to maximize separation.

    • Gradient Modification: Employ a shallower gradient to increase the resolution between the two compounds.

Step 3: Mass Spectrometry Parameter Optimization.

  • Objective: To select mass transitions (precursor and product ions) that are unique to each compound and minimize overlap.

  • Protocol:

    • Precursor Ion Selection: Infuse both Salvigenin and this compound separately into the mass spectrometer to obtain their full scan mass spectra. For this compound, select a precursor ion that is sufficiently shifted from the isotopic cluster of unlabeled Salvigenin.

    • Product Ion Selection: Perform product ion scans (MS/MS) for both compounds. Select unique product ions for each that do not overlap. Flavonoids often produce characteristic neutral losses of CO, H₂O, and CH₃ from methoxy groups.[10][11] Analyze the fragmentation patterns to find distinct fragments.

Data Presentation: Theoretical Isotopic Distribution

The following table summarizes the theoretical isotopic distribution for Salvigenin (C₁₈H₁₆O₆) and a hypothetical this compound. This data helps in visualizing the potential for spectral overlap.

Mass (Da)Relative Abundance (Salvigenin)Relative Abundance (this compound)Potential for Interference
328.09100.00%-M peak of Salvigenin
329.1020.83%-M+1 of Salvigenin
330.102.58%-M+2 of Salvigenin
............
337.15-100.00%M peak of this compound
338.15-21.75%M+1 of this compound
339.16-2.80%M+2 of this compound

Note: The exact mass and distribution for this compound will depend on the specific positions of the deuterium labels. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Salvigenin Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs. It is based on methods for similar compounds.[12][13]

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      • Salvigenin: Precursor m/z 329.1 → Product m/z [To be determined based on fragmentation].

      • This compound: Precursor m/z 338.2 → Product m/z [To be determined based on fragmentation].

Mandatory Visualizations

Isotopic_Interference_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution start Inaccurate Quantification assess Assess Isotopic Contribution start->assess Suspect Interference chromatography Optimize Chromatographic Separation assess->chromatography Crosstalk Confirmed resolved Accurate Quantification assess->resolved No Significant Crosstalk ms_params Optimize MS Parameters chromatography->ms_params Interference Persists chromatography->resolved Baseline Separation Achieved ms_params->resolved Interference Mitigated

Caption: Workflow for troubleshooting isotopic interference.

Signaling_Pathway_Placeholder cluster_analyte Unlabeled Salvigenin cluster_is This compound Salvigenin Salvigenin (m/z 328.1) M1 M+1 Peak (m/z 329.1) M2 M+2 Peak (m/z 330.1) Salvigenin_d9 This compound (m/z 337.2) M2->Salvigenin_d9 Potential Overlap IS_M1 M+1 Peak (m/z 338.2)

Caption: Potential isotopic overlap between Salvigenin and this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Salvigenin-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound and its non-deuterated counterpart?

A1: The exact mass of Salvigenin and this compound is crucial for accurate mass spectrometer calibration and data analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)
SalvigeninC₁₈H₁₆O₆328.0947
This compoundC₁₈H₇D₉O₆337.1500

Note: The mass of this compound is calculated by adding the mass of nine deuterium atoms and subtracting the mass of nine hydrogen atoms from the monoisotopic mass of Salvigenin.

Q2: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: Based on the common fragmentation patterns of flavonoids, which often involve the loss of methyl groups (CH₃) and retro-Diels-Alder (RDA) fragmentation of the C-ring, the following MRM transitions are proposed for this compound.[1][2][3] These should be used as a starting point and require further optimization.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
338.1578 [M+H]⁺320.1263Loss of D₃O
338.1578 [M+H]⁺305.1027Loss of D₃O + CD₃
338.1578 [M+H]⁺290.0791Loss of D₃O + 2(CD₃)
336.1425 [M-H]⁻321.1189Loss of CD₃

Q3: Which ionization mode, positive or negative, is more suitable for this compound analysis?

A3: Both positive and negative electrospray ionization (ESI) modes can be effective for the analysis of flavonoids like Salvigenin.[1][2] Positive ion mode typically yields a protonated molecule [M+H]⁺, while negative ion mode produces a deprotonated molecule [M-H]⁻. The choice of polarity should be determined empirically by infusing a standard solution of this compound and evaluating the signal intensity and stability in both modes. For flavonoids, positive ion mode often provides more structural information through fragmentation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: No or Low Signal Intensity

  • Question: I am not observing any signal, or the signal for this compound is very weak. What should I check?

  • Answer:

    • Confirm Compound Infusion: Ensure that the sample is being properly introduced into the mass spectrometer. Check for clogs in the sample line, syringe, or electrospray needle.

    • Verify Instrument Settings: Double-check that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the precursor ion m/z for this compound is accurately entered.

    • Optimize Source Conditions: The ion source parameters can significantly impact signal intensity. Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.

    • Check Sample Preparation: Ensure the sample is properly dissolved in a suitable solvent compatible with your mobile phase and that the concentration is appropriate. Highly concentrated samples can sometimes lead to ion suppression.[4]

    • Inspect for Leaks: Air leaks in the system can lead to a loss of sensitivity. Use a leak detector to check all connections from the LC to the mass spectrometer.[5]

Issue 2: Inconsistent or Unstable Signal

  • Question: The signal for my this compound analyte is fluctuating significantly between injections. What could be the cause?

  • Answer:

    • Evaluate Autosampler Performance: Inconsistent injection volumes can lead to variable signal intensity. Check the autosampler for air bubbles in the syringe and ensure it is functioning correctly.

    • Assess LC System Stability: An unstable spray can result from issues with the LC flow. Check for pressure fluctuations in your LC system and ensure the mobile phase is properly degassed.[6][7]

    • Clean the Ion Source: A dirty ion source is a common cause of signal instability. Follow the manufacturer's instructions to clean the ion source components, including the capillary and skimmer.

    • Check for Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, tissue extracts), co-eluting compounds can suppress or enhance the ionization of this compound, leading to inconsistent results. Improve sample cleanup or chromatographic separation to mitigate these effects.[4]

Issue 3: Poor Peak Shape

  • Question: My chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?

  • Answer:

    • Optimize Chromatography: Re-evaluate your LC method. Factors such as the mobile phase composition, gradient profile, flow rate, and column temperature can all affect peak shape.

    • Check for Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a smaller sample volume or cleaning the column according to the manufacturer's recommendations. If the problem persists, the column may need to be replaced.

    • Minimize Dead Volume: Excessive dead volume in the system can lead to peak broadening. Ensure all connections are made correctly with the appropriate tubing and fittings.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions for this compound

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Precursor Ion:

    • In both positive and negative ion modes, perform a full scan (Q1 scan) to identify the most abundant precursor ion for this compound (expected [M+H]⁺ at m/z 338.1578 or [M-H]⁻ at m/z 336.1425).

    • Optimize the fragmentor voltage (or equivalent parameter) to maximize the intensity of the precursor ion.

  • Identify Product Ions:

    • Perform a product ion scan (MS/MS) by selecting the optimized precursor ion in Q1 and scanning a range of m/z values in Q3.

    • Vary the collision energy (CE) over a range (e.g., 5-50 eV) to identify the most abundant and stable product ions.

  • Optimize Collision Energy:

    • For each of the most promising precursor-product ion pairs, perform a CE optimization to determine the energy that yields the highest product ion intensity.

  • Select MRM Transitions: Choose at least two MRM transitions for this compound: a primary (quantifier) transition with the highest intensity and a secondary (qualifier) transition for confirmation.

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_selection Method Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard into Mass Spectrometer prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion infuse->q1_scan frag_opt Optimize Fragmentor Voltage q1_scan->frag_opt prod_scan Product Ion Scan: Identify Product Ions frag_opt->prod_scan ce_opt Optimize Collision Energy (CE) prod_scan->ce_opt select_mrm Select Quantifier and Qualifier MRM Transitions ce_opt->select_mrm

Caption: Workflow for the optimization of MRM parameters for this compound.

References

Improving peak shape and resolution for salvigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of salvigenin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of salvigenin.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of salvigenin that influence its chromatographic behavior?

A1: Salvigenin is a trimethoxylated flavone. Its key properties include:

  • Molecular Formula: C₁₈H₁₆O₆

  • Molecular Weight: 328.32 g/mol

  • pKa: The predicted pKa of the hydroxyl group is in the range of 6.33 to 7.94. This indicates that its ionization state, and therefore its retention in reversed-phase HPLC, will be significantly affected by the mobile phase pH.

  • Solubility: Salvigenin is soluble in organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. It is practically insoluble in water. This is a critical consideration for sample and standard preparation.

Q2: I am seeing significant peak tailing with my salvigenin peak. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For salvigenin, a weakly acidic compound, the most likely causes are secondary interactions with the stationary phase or inappropriate mobile phase conditions.[1]

Troubleshooting Peak Tailing for Salvigenin

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Free silanol groups on the silica-based stationary phase can interact with the hydroxyl group of salvigenin, causing peak tailing.[1]- Use a modern, high-purity, end-capped C18 column to minimize exposed silanols.- Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of both salvigenin and the silanol groups.[2]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of salvigenin (around 6.3-7.9), the compound will exist in both ionized and non-ionized forms, leading to poor peak shape.[1]- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of salvigenin. For reversed-phase HPLC, a pH in the acidic range (e.g., 2.5-4.5) is generally recommended to ensure it is in a single, non-ionized form.[2]
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion.- Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.- Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.
Column Contamination or Voids Accumulation of contaminants on the column frit or the formation of a void in the packing material can lead to poor peak shape.- Use a guard column to protect the analytical column.- If contamination is suspected, flush the column with a strong solvent.- If a void is suspected, the column may need to be replaced.

Q3: My resolution between salvigenin and other related flavonoids like cirsimaritin is poor. How can I improve it?

A3: Improving the resolution between closely eluting compounds like salvigenin and its structural isomers often requires a systematic optimization of the chromatographic conditions.

Strategies to Enhance Resolution

Parameter Action Rationale
Mobile Phase Composition - Adjust the ratio of organic modifier (acetonitrile or methanol) to the aqueous phase.- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Changing the solvent strength and selectivity can alter the retention times of the compounds differently, leading to better separation.
Gradient Profile - If using a gradient, decrease the slope of the gradient (i.e., make it shallower) around the elution time of the compounds of interest.- A shallower gradient increases the separation time between closely eluting peaks.
Column Chemistry - Try a column with a different stationary phase (e.g., a phenyl-hexyl column) or a different particle size (smaller particles generally provide higher efficiency).- Different stationary phases offer different selectivities, which can improve the separation of structurally similar compounds.
Temperature - Optimize the column temperature.- Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
Mobile Phase pH - Fine-tune the pH of the mobile phase.- Small changes in pH can alter the ionization and, consequently, the retention of flavonoids, potentially improving resolution.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Shape Problems

This guide provides a systematic workflow for troubleshooting common peak shape issues encountered during salvigenin analysis.

PeakShapeTroubleshooting cluster_all_peaks System-Wide Issues cluster_salvigenin_issue Analyte-Specific Issues start Poor Peak Shape Observed (Tailing, Fronting, or Split Peaks) check_all_peaks Does the issue affect all peaks or just salvigenin? start->check_all_peaks all_peaks_issue Issue affects ALL peaks check_all_peaks->all_peaks_issue All Peaks salvigenin_issue Issue affects ONLY salvigenin (or a few peaks) check_all_peaks->salvigenin_issue Salvigenin Only check_column_void Inspect column for voids/ check for leaks in fittings all_peaks_issue->check_column_void Check for physical issues check_ph Is mobile phase pH within 1.5 units of pKa (6.3-7.9)? salvigenin_issue->check_ph Check chemical interactions fix_void Replace column or fittings check_column_void->fix_void Yes check_sample_solvent Is sample solvent stronger than mobile phase? check_column_void->check_sample_solvent No fix_sample_solvent Re-dissolve sample in initial mobile phase check_sample_solvent->fix_sample_solvent Yes adjust_ph Adjust pH to < 4.5 check_ph->adjust_ph Yes check_overload Is sample concentration too high? check_ph->check_overload No dilute_sample Reduce sample concentration or injection volume check_overload->dilute_sample Yes use_endcapped_column Use a high-purity, end-capped column check_overload->use_endcapped_column No, consider secondary interactions

Caption: Troubleshooting workflow for poor peak shape in salvigenin HPLC analysis.

Experimental Protocols

Recommended Starting HPLC Method for Salvigenin Quantification

This protocol is a recommended starting point for the quantitative analysis of salvigenin in plant extracts. Method validation and further optimization may be required for specific matrices.

1. Chromatographic Conditions

Parameter Recommendation
Column High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm
Injection Volume 10 µL

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve salvigenin standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

    • Evaporate the solvent and re-dissolve the residue in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation (as per ICH Guidelines)

For use in a regulated environment, the method should be validated for the following parameters[4][5][6]:

  • Specificity: Ensure no interference from endogenous compounds in the matrix.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over the desired range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Signaling Pathways and Logical Relationships

Logical Flow for Method Development for Improved Resolution

This diagram illustrates the logical steps to take when developing a method to improve the resolution of salvigenin from co-eluting compounds.

ResolutionImprovement cluster_details Detailed Actions start Poor Resolution Observed step1 Step 1: Adjust Mobile Phase Strength start->step1 step2 Step 2: Modify Gradient Profile step1->step2 If resolution is still poor step1_detail Decrease % organic modifier to increase retention. step1->step1_detail step3 Step 3: Change Mobile Phase Selectivity step2->step3 If resolution is still poor step2_detail Use a shallower gradient around the elution of salvigenin. step2->step2_detail step4 Step 4: Evaluate Column Chemistry step3->step4 If resolution is still poor step3_detail Switch from acetonitrile to methanol or vice versa. step3->step3_detail end Achieve Desired Resolution step4->end If resolution is acceptable step4_detail Try a phenyl-hexyl or a different C18 column. step4->step4_detail

Caption: A stepwise approach to improving the HPLC resolution of salvigenin.

References

Technical Support Center: Analysis of Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Salvigenin-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs in the ion source of a mass spectrometer, before the precursor ion is isolated and fragmented in the collision cell.[1][2] This phenomenon is problematic because it can reduce the intensity of the intended precursor ion, leading to decreased sensitivity and potentially inaccurate quantification.[1][3] For this compound, a deuterated internal standard, maintaining the integrity of the molecular ion is crucial for reliable quantification of the non-labeled Salvigenin. Flavonoids, the class of compounds Salvigenin belongs to, are known to be susceptible to in-source fragmentation.[2][4]

Q2: What are the primary causes of in-source fragmentation?

A2: In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] The main contributing factors include:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage difference accelerates ions, and if set too high, can cause them to collide with gas molecules with enough energy to fragment.[1][5]

  • Elevated Source Temperature: High temperatures can provide thermal energy that contributes to the breakdown of thermally labile compounds.[1][6]

  • Mobile Phase Composition: The use of certain mobile phase additives or solvents can influence ionization efficiency and the stability of the generated ions.[7]

  • Dirty Ion Source: A contaminated ion source can lead to unstable ionization conditions and promote fragmentation.[7]

Q3: How can I identify if in-source fragmentation of this compound is occurring?

A3: You can identify in-source fragmentation by observing the following:

  • Appearance of Fragment Ions in MS1 Scans: When operating in full scan mode, you will see fragment ions of this compound in the mass spectrum even without intentional fragmentation in the collision cell.

  • Reduced Intensity of the [M+H]+ Ion: The abundance of the protonated molecule of this compound will be lower than expected, while the intensity of fragment ions will be significant.

  • Chromatographic Profile: The fragment ions will co-elute with the precursor ion of this compound.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Issue: Significant fragmentation of this compound is observed in the MS1 scan, leading to a weak precursor ion signal.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Start: High In-Source Fragmentation of this compound step1 Step 1: Optimize Cone Voltage (Fragmentor/Declustering Potential) start->step1 step2 Step 2: Optimize Source Temperature step1->step2 If fragmentation persists end Resolution: Minimized In-Source Fragmentation step1->end If fragmentation is resolved step3 Step 3: Evaluate Mobile Phase Composition step2->step3 If fragmentation persists step2->end If fragmentation is resolved step4 Step 4: Clean and Inspect Ion Source step3->step4 If fragmentation persists step3->end If fragmentation is resolved step4->end If fragmentation is resolved

Caption: A logical workflow for troubleshooting in-source fragmentation.

Step 1: Optimize Cone Voltage (Fragmentor/Declustering Potential)

The cone voltage is a critical parameter that influences the energy of ions entering the mass spectrometer.[1][5]

  • Detailed Protocol:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Set the mass spectrometer to acquire data in MS1 full scan mode.

    • Begin with a low cone voltage setting (e.g., 10-20 V).

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V) and observe the effect on the mass spectrum.

    • Monitor the intensity of the [M+H]+ ion of this compound and its fragment ions.

    • Identify the cone voltage that maximizes the intensity of the precursor ion while minimizing the intensity of the fragment ions.

  • Data Presentation:

Cone Voltage (V)[M+H]+ Intensity (counts)Key Fragment Ion Intensity (counts)Ratio ([M+H]+ / Fragment)
205.0e51.0e450.0
308.0e55.0e416.0
406.5e52.5e52.6
504.0e57.0e50.6

Table 1: Example data for optimizing cone voltage. The optimal voltage in this example would be around 30V.

Step 2: Optimize Source Temperature

Higher source temperatures can lead to thermal degradation of the analyte.[1][6]

  • Detailed Protocol:

    • Using the optimized cone voltage from Step 1, infuse a standard solution of this compound.

    • Start with a lower source temperature (e.g., 100 °C).

    • Incrementally increase the temperature (e.g., by 10-20 °C) while monitoring the MS1 spectrum.

    • Observe the intensities of the this compound precursor and fragment ions.

    • Select the temperature that provides a stable and strong precursor ion signal with minimal fragmentation.

  • Data Presentation:

Source Temperature (°C)[M+H]+ Intensity (counts)Key Fragment Ion Intensity (counts)Ratio ([M+H]+ / Fragment)
1007.5e54.5e416.7
1208.2e55.5e414.9
1407.8e58.0e49.8
1606.5e51.5e54.3

Table 2: Example data for optimizing source temperature. The optimal temperature here is approximately 120°C.

Step 3: Evaluate Mobile Phase Composition

The mobile phase can affect the ionization process and ion stability.

  • Detailed Protocol:

    • Prepare different mobile phases. For reversed-phase chromatography, consider alternatives to formic acid, such as ammonium formate or ammonium acetate, which can sometimes provide softer ionization.[7]

    • If using acetonitrile, consider testing methanol as the organic solvent, as it can alter ionization efficiency and adduct formation.[7]

    • Inject the this compound standard using each mobile phase composition and the optimized cone voltage and source temperature.

    • Compare the extent of in-source fragmentation between the different mobile phases.

Step 4: Clean and Inspect the Ion Source

A contaminated ion source can cause erratic ionization and increase fragmentation.[7]

  • Detailed Protocol:

    • Follow the manufacturer's instructions to carefully clean the ion source components, including the sample cone, skimmer, and ion transfer optics.

    • After cleaning, re-install the source and allow the system to pump down and stabilize.

    • Re-run the this compound standard to assess if the fragmentation has been reduced.

Experimental Workflow for Method Development

Method_Development_Workflow start Start: Method Development for this compound infusion Direct Infusion of This compound Standard start->infusion ms_params Optimize MS Parameters: 1. Cone Voltage 2. Source Temperature 3. Gas Flows infusion->ms_params lc_params Develop LC Method: 1. Column Selection 2. Mobile Phase 3. Gradient ms_params->lc_params lcms_test LC-MS Analysis of This compound Standard lc_params->lcms_test check_isf Check for In-Source Fragmentation lcms_test->check_isf fine_tune Fine-tune MS Parameters with LC Flow check_isf->fine_tune Fragmentation Observed finalize Finalize Method check_isf->finalize Minimal Fragmentation fine_tune->lcms_test

Caption: Workflow for developing a robust LC-MS method for this compound.

References

Technical Support Center: Deuterated Flavonoid Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of deuterated flavonoid standards in mass spectrometry-based quantitative analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated flavonoid standards for quantification?

A1: The most frequently encountered issues include:

  • Hydrogen/Deuterium (H/D) Back-Exchange: Replacement of deuterium atoms on the standard with protons from the solvent or sample matrix, leading to an underestimation of the analyte concentration.

  • Chromatographic Shift: The deuterated standard may elute at a slightly different retention time than the native analyte, which can lead to inaccurate quantification, especially in the presence of matrix effects.[1][2][3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can differentially suppress or enhance the ionization of the analyte and the deuterated standard, affecting the accuracy of the results.[5][6][7][8]

  • Standard Instability: Deuterated flavonoid standards can degrade under certain storage or experimental conditions, such as exposure to light, high temperatures, or extreme pH.[9][10][11]

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the non-deuterated analyte, which can lead to an overestimation of the analyte concentration, particularly at low levels.

Q2: My deuterated flavonoid standard shows a different retention time than the native analyte. Is this normal and how can I address it?

A2: Yes, a slight retention time shift between a deuterated standard and its native counterpart is a known phenomenon in liquid chromatography.[1][2][3][4] This is often attributed to the small differences in polarity and hydrophobicity caused by the substitution of hydrogen with deuterium.[12] While often minor, this shift can become problematic if it leads to differential matrix effects.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the gradient, mobile phase composition, or column temperature to minimize the separation between the analyte and the internal standard.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if the observed shift results in differential ion suppression or enhancement.

  • Consider an Alternative Standard: If the chromatographic shift is significant and impacts accuracy, consider using a ¹³C-labeled internal standard, which typically co-elutes perfectly with the analyte.[13][14][15][16]

Q3: I am observing a lower than expected response for my deuterated standard and suspect H/D back-exchange. How can I confirm this and what can I do to prevent it?

A3: H/D back-exchange is a significant concern, especially for flavonoids which possess multiple labile hydroxyl and aromatic protons.[5] The exchange is influenced by pH, temperature, and solvent composition.[5][6]

Confirmation and Prevention:

  • Confirmation: Analyze a pure solution of the deuterated standard in your final sample solvent over time. A decrease in the deuterated signal and an increase in the signal corresponding to the partially or fully protonated form confirms back-exchange.

  • Prevention:

    • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for sample preparation and storage whenever possible. If aqueous solutions are necessary, use D₂O-based buffers.

    • pH Control: Maintain a neutral or slightly acidic pH, as both highly acidic and basic conditions can catalyze H/D exchange.[5]

    • Temperature: Keep samples and standards at low temperatures to minimize the rate of exchange.[6]

    • Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable carbon positions rather than on heteroatoms (O, N).

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantitative Results

This guide addresses common issues leading to unreliable quantification when using deuterated flavonoid standards.

Symptom Potential Cause Recommended Action
High Variability between Replicates Inconsistent matrix effects.Improve sample cleanup to remove interfering matrix components. Ensure complete co-elution of analyte and internal standard.
Instability of the analyte or standard in the autosampler.Analyze samples immediately after preparation or ensure the autosampler is kept at a low temperature.
Systematic Underestimation of Analyte H/D back-exchange of the internal standard.See FAQ Q3 for prevention strategies. Prepare standards in aprotic solvents if possible.
Overestimation of the internal standard concentration.Verify the concentration and purity of the deuterated standard stock solution.
Systematic Overestimation of Analyte Isotopic contribution from the analyte to the internal standard signal.Use a higher mass-labeled standard (e.g., d4 instead of d1). Apply a correction factor if the isotopic overlap is known and consistent.
Presence of the native analyte as an impurity in the deuterated standard.Analyze the deuterated standard solution alone to check for the presence of the unlabeled analyte. If present, subtract its contribution from the sample measurements or use a purer standard.
Guide 2: Poor Peak Shape for Analyte and/or Standard

Poor peak shape can significantly impact integration and, consequently, the accuracy of quantification.

Symptom Potential Cause Recommended Action
Peak Tailing for both Analyte and Standard Secondary interactions with the column stationary phase.[1]Add a small amount of a competing agent (e.g., formic acid, ammonium formate) to the mobile phase.[1]
Column contamination or degradation.[17][18]Backflush the column or replace it with a new one. Use a guard column to protect the analytical column.[17][18]
Peak Splitting or Shouldering Sample solvent is too strong compared to the initial mobile phase.[17]Dilute the sample in the initial mobile phase or a weaker solvent.
Clogged frit or void in the column.[19]Replace the column frit or the entire column.
Broad Peaks High dead volume in the LC system.[18]Check and tighten all connections. Use tubing with appropriate inner diameter.
Suboptimal chromatographic conditions.Optimize the flow rate, gradient, and temperature.

Quantitative Data Summary

Table 1: H/D Exchange Kinetics of Selected Flavonoids in D₂O

This table summarizes the observed rate constants (k_obs) for the H/D exchange of protons at specific positions on the A-ring of flavonoids when dissolved in deuterated water (D₂O) at 305 K. This data highlights the susceptibility of these positions to back-exchange.

FlavonoidPositionk_obs (s⁻¹)Half-life (t½) (minutes)Reference
CatechinC(6) & C(8)3.90 x 10⁻⁵296.7[5]
EpicatechinC(6) & C(8)5.10 x 10⁻⁵226.5[5]
QuercetinC(8)~10⁻⁶> 1000[5]

Data extracted and simplified from kinetic studies. The exchange rates are highly dependent on temperature and pH.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Flavonoid Quantification using a Deuterated Internal Standard

This protocol provides a general workflow for the quantification of a flavonoid (e.g., Quercetin) in a biological matrix (e.g., plasma) using its deuterated analogue (e.g., Quercetin-d₃) as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of plasma with 10 µL of the deuterated quercetin internal standard solution (e.g., 1 µg/mL in methanol). Add 200 µL of 0.1% formic acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Quercetin: Monitor the transition from the precursor ion (e.g., m/z 301) to a specific product ion (e.g., m/z 151).

    • Quercetin-d₃: Monitor the transition from the precursor ion (e.g., m/z 304) to its corresponding product ion.

  • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared in the same matrix.

Protocol 2: Assessing H/D Back-Exchange of a Deuterated Flavonoid Standard

This protocol allows for the evaluation of the stability of the deuterium label on a flavonoid standard under specific solvent and temperature conditions.

  • Prepare a solution of the deuterated flavonoid standard in the solvent of interest (e.g., mobile phase, sample reconstitution solvent) at a known concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots at the desired temperature (e.g., room temperature, 4°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot into the LC-MS/MS system.

  • Monitor the MRM transitions for the fully deuterated, partially deuterated (if applicable), and non-deuterated forms of the flavonoid.

  • Plot the peak area of the fully deuterated form as a function of time. A significant decrease in the peak area over time indicates H/D back-exchange.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Flavonoid Standard Sample->Add_IS Extraction Solid-Phase Extraction or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

Caption: A typical experimental workflow for the quantification of flavonoids using deuterated internal standards.

Troubleshooting_Decision_Tree Start Inaccurate or Inconsistent Quantitative Results Check_Peaks Are Peak Shapes Good? Start->Check_Peaks Check_Retention Do Analyte and IS Co-elute? Check_Peaks->Check_Retention Yes Troubleshoot_Peaks Go to Peak Shape Troubleshooting Guide Check_Peaks->Troubleshoot_Peaks No Check_Blanks Is there Carryover or Contamination in Blanks? Check_Retention->Check_Blanks Yes Optimize_Chroma Optimize Chromatography to Achieve Co-elution Check_Retention->Optimize_Chroma No Check_HD_Exchange Is H/D Back-Exchange Suspected? Check_Blanks->Check_HD_Exchange No Improve_Wash Improve Wash Method and Check Solvents Check_Blanks->Improve_Wash Yes Check_Matrix_Effects Are Matrix Effects Differential? Check_HD_Exchange->Check_Matrix_Effects No Assess_HD_Exchange Perform H/D Exchange Assessment Protocol Check_HD_Exchange->Assess_HD_Exchange Yes Improve_Cleanup Improve Sample Cleanup or Use ¹³C-Standard Check_Matrix_Effects->Improve_Cleanup Yes

Caption: A decision tree for troubleshooting inaccurate results with deuterated flavonoid standards.

Logical_Relationships cluster_factors Influencing Factors Accuracy Accurate Quantification IS_Purity High Isotopic and Chemical Purity of IS Accuracy->IS_Purity Coelution Co-elution of Analyte and IS Accuracy->Coelution Stability Stability of Analyte and IS Accuracy->Stability Matrix_Effect_Comp Compensation for Matrix Effects Accuracy->Matrix_Effect_Comp Linearity Linearity of Response Accuracy->Linearity HD_Exchange H/D Exchange HD_Exchange->Stability Chrom_Shift Chromatographic Shift Chrom_Shift->Coelution Diff_Ionization Differential Ionization Diff_Ionization->Matrix_Effect_Comp Degradation Degradation Degradation->Stability Impurity Isotopic Impurity Impurity->IS_Purity Impurity->Linearity

References

Technical Support Center: Enhancing Low-Level Salvigenin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level salvigenin detection. Detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations are included to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of salvigenin, particularly at low concentrations.

Q1: I am experiencing low signal intensity or cannot detect salvigenin in my samples. What are the potential causes and solutions?

A1: Low signal intensity is a common challenge in low-level analyte detection. Consider the following troubleshooting steps:

  • Sample Preparation and Extraction:

    • Inadequate Extraction: Ensure the chosen solvent is optimal for salvigenin's polarity. Salvigenin has been successfully extracted using dichloromethane, acetone, and methanol.[1] Consider a sequential extraction with solvents of increasing polarity to maximize yield.

    • Sample Loss During Cleanup: Solid-phase extraction (SPE) is often used for sample cleanup. Ensure the SPE cartridge type and elution solvents are appropriate for salvigenin to prevent its loss.

    • Evaporation Loss: If a solvent evaporation step is used to concentrate the sample, perform it at a low temperature with a gentle stream of nitrogen to prevent the degradation or loss of salvigenin.

  • Instrumentation and Method Parameters:

    • Suboptimal Ionization (LC-MS): In liquid chromatography-mass spectrometry (LC-MS), salvigenin detection can be performed in positive ion mode using electrospray ionization (ESI).[2] Optimize ESI parameters such as capillary voltage, drying gas temperature, and nebulizer pressure to maximize the ionization efficiency of salvigenin.[2]

    • Incorrect Mass Spectrometry Mode: For low-level detection, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes instead of full scan mode. These modes offer significantly higher sensitivity by focusing on specific mass-to-charge ratios (m/z) of salvigenin.

    • Derivatization (GC-MS): For gas chromatography-mass spectrometry (GC-MS), derivatization of salvigenin with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its volatility and thermal stability, leading to better peak shape and higher sensitivity.

Q2: I am observing poor peak shape and resolution in my chromatogram. How can I improve this?

A2: Poor chromatography can significantly impact quantification. Here are some solutions:

  • Mobile Phase Composition (LC):

    • Adjust the gradient profile of the mobile phase. A shallower gradient can improve the separation of salvigenin from closely eluting compounds.

    • Ensure the pH of the mobile phase is compatible with salvigenin's chemical properties to maintain a consistent charge state and improve peak shape.

  • Column Selection:

    • Use a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.

    • Ensure the column chemistry (e.g., C18, C8) is appropriate for retaining and separating salvigenin from matrix components.

  • Flow Rate:

    • Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time.

Q3: I suspect matrix effects are interfering with my salvigenin quantification. How can I mitigate this?

A3: Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a common issue in complex samples.

  • Improved Sample Cleanup: Employ more rigorous sample cleanup procedures, such as multi-step solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds.

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard of salvigenin if available. This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the suppressive or enhancing effects of the matrix on the salvigenin signal.

Q4: How can I confirm the identity of the salvigenin peak in my complex sample?

A4: Peak identification should be based on multiple criteria:

  • Retention Time Matching: The retention time of the peak in the sample should match that of a pure salvigenin standard run under the same chromatographic conditions.

  • Mass Spectral Confirmation (MS):

    • In high-resolution mass spectrometry (HRMS), the measured accurate mass of the peak should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical mass of salvigenin.

    • In tandem mass spectrometry (MS/MS), the fragmentation pattern of the peak in the sample should match that of the salvigenin standard.

Quantitative Data Summary

The following tables summarize quantitative data related to the biological effects of salvigenin from various studies.

Table 1: In Vitro Effects of Salvigenin on Hepatocellular Carcinoma (HCC) Cells

ParameterCell LineConcentration of SalvigeninEffectReference
Cell ViabilityHuh7, HepG225 µM, 50 µM, 100 µMConcentration-dependent suppression[3]
Colony FormationHuh7, HepG2100 µMImpeded colony formation[3]
Migration & InvasionHuh7, HepG2Concentration-dependentImpeded migration and invasion[3]
ApoptosisHuh7, HepG2Concentration-dependentBolstered apoptosis[3]
Glucose UptakeHuh7, HepG2-Vigorously attenuated[3]
Lactate ProductionHuh7, HepG2-Vigorously attenuated[3]

Table 2: In Vivo Effects of Salvigenin on HCC Xenograft Model

ParameterTreatmentEffectReference
Tumor Growth5 µ g/mouse/day , 10 µ g/mouse/day Dose-dependently hampered tumor growth[3]
Tumor Volume & Weight-Abated tumor volume and weight[3]
Ki67 Positive Rate-Lowered the positive rate of Ki67[3]
Apoptosis-Bolstered apoptosis[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to salvigenin analysis and its biological effects.

Protocol 1: Extraction and Isolation of Salvigenin from Plant Material

This protocol is based on the methods described for the extraction of salvigenin from Achillea wilhelmsii.[1]

  • Drying and Powdering: Air-dry the aerial parts of the plant material at ambient temperature. Grind the dried material into a fine powder using an electrical mill.

  • Soxhlet Extraction:

    • Perform a sequential extraction of the powdered plant material (e.g., 565 g) using a Soxhlet apparatus.

    • Use solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, acetone, and finally methanol (e.g., 350 mL of each solvent). Each extraction should be run for approximately 4 hours.[1]

    • Dry the plant material between each solvent extraction.

  • Fractionation of Dichloromethane Extract:

    • Subject a portion of the dried dichloromethane extract (e.g., 5.0 g) to vacuum liquid chromatography (VLC) on a silica gel column.

    • Use a gradient mobile phase such as chloroform:MeOH:H₂O (e.g., 29:1:0.1) to obtain multiple fractions.[1]

  • Purification by Column Chromatography and HPLC:

    • Further fractionate the relevant VLC fraction (e.g., DCM2) using silica gel column chromatography with a gradient mobile phase like n-hexane:EtOAc (e.g., from 8:2 to 1:9).[1]

    • Purify the fraction containing salvigenin using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable gradient (e.g., 70% MeOH in water to 100% MeOH) to obtain pure salvigenin.[1]

Protocol 2: GC/Q-ToF Analysis of Salvigenin

This protocol is adapted from a method for the analysis of Salvia botanicals.[4]

  • Sample Preparation:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 340 µL of dichloromethane and 80 µL of an internal standard solution (e.g., 100 µg/mL of tridecane and docosane in dichloromethane).[4]

    • Sonicate the mixture for 1 hour.

    • Centrifuge the sample for 10 minutes.

    • Transfer the supernatant for GC/Q-ToF analysis.

  • GC/Q-ToF Parameters:

    • Injector: Splitless mode, injection volume 1 µL.

    • Oven Program: Start at a suitable temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Acquire data in a mass range of m/z 35-500.[4]

    • Data Analysis: Use a database such as NIST for tentative compound identification.[4]

Protocol 3: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh7, HepG2) in a 96-well plate at a suitable density.

  • Treatment: After cell attachment, treat the cells with varying concentrations of salvigenin (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.

Salvigenin_PI3K_AKT_Pathway cluster_pathway PI3K/AKT/GSK-3β Signaling Pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K inhibits AKT AKT PI3K->AKT activates GSK3b GSK-3β AKT->GSK3b inhibits Glycolysis Aerobic Glycolysis (HK2, PFK1, PKM2) GSK3b->Glycolysis promotes Chemoresistance Chemoresistance (5-FU) GSK3b->Chemoresistance promotes HCC_Malignancy HCC Malignant Behaviors Glycolysis->HCC_Malignancy leads to Chemoresistance->HCC_Malignancy leads to

Caption: Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

Salvigenin_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological or Plant Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->Detection Identification Peak Identification (Retention Time, m/z) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Quantification->Result

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of a Hypothetical Analyte Using Salvigenin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific published experimental data on the validation of an analytical method using Salvigenin-d9 as an internal standard is not available. Therefore, this guide presents a hypothetical comparison based on established principles of bioanalytical method validation for flavonoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The experimental protocols and data herein are illustrative and designed to provide a framework for researchers, scientists, and drug development professionals.

Introduction

Salvigenin, a trimethoxylated flavone found in several plant species, has garnered interest for its potential pharmacological activities. For the accurate quantification of analytes in biological matrices during drug development, a robust and validated analytical method is paramount. The use of a stable isotope-labeled internal standard (IS) is the gold standard in LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This compound, a deuterated analog of Salvigenin, is a suitable candidate for use as an internal standard.

This guide provides a comparative overview of a hypothetical bioanalytical method validation for an analyte, "Analyte X," using this compound as an internal standard against a plausible alternative, "Alternative IS-d5" (a deuterated analog of a structurally similar flavonoid). The validation parameters are assessed according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Experimental Protocols

A validated bioanalytical method ensures that the data generated is reliable and reproducible. The following are detailed methodologies for the key experiments in the validation of an LC-MS/MS method for "Analyte X" using this compound and "Alternative IS-d5".

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (either this compound or Alternative IS-d5 in 50% methanol) to each tube, except for the blank plasma samples.

  • Vortex mix for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Analyte X, this compound, and Alternative IS-d5.

Validation Parameters

The method was validated for linearity, accuracy, precision, selectivity, stability, and matrix effect.

  • Linearity: Assessed by analyzing calibration standards at eight different concentration levels.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Selectivity: Evaluated by analyzing blank plasma samples from six different sources to check for interferences.

  • Matrix Effect: Investigated by comparing the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Data Presentation

The following tables summarize the hypothetical quantitative data from the method validation, comparing the performance of this compound and Alternative IS-d5.

Table 1: Linearity of Calibration Curves

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9992
Alternative IS-d51 - 10000.9985

Table 2: Intra-day and Inter-day Accuracy and Precision

Internal StandardQC LevelConcentration (ng/mL)Intra-day Accuracy (RE%)Intra-day Precision (CV%)Inter-day Accuracy (RE%)Inter-day Precision (CV%)
This compound LLOQ1-2.56.8-3.17.5
LQC31.24.50.85.2
MQC100-0.83.1-1.54.1
HQC8002.12.51.73.3
Alternative IS-d5 LLOQ1-4.89.2-5.510.8
LQC33.57.14.28.5
MQC100-2.15.8-2.96.9
HQC8004.04.23.55.1

Table 3: Matrix Effect

Internal StandardQC LevelIS-Normalized Matrix FactorCV%
This compound LQC1.034.2
HQC0.983.5
Alternative IS-d5 LQC1.129.8
HQC1.098.1

Table 4: Stability

Internal StandardStability ConditionQC LevelMean Concentration (ng/mL)Accuracy (RE%)
This compound 3 Freeze-Thaw CyclesLQC2.95-1.7
HQC792-1.0
Short-term (24h, RT)LQC3.041.3
HQC8091.1
Long-term (30 days, -80°C)LQC2.91-3.0
HQC785-1.9
Alternative IS-d5 3 Freeze-Thaw CyclesLQC2.85-5.0
HQC775-3.1
Short-term (24h, RT)LQC3.155.0
HQC8303.8
Long-term (30 days, -80°C)LQC2.80-6.7
HQC760-5.0

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of Analyte X.

Logical Relationships of Validation Parameters

G Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Stability Stability Method Validation->Stability Matrix Effect Matrix Effect Method Validation->Matrix Effect LLOQ LLOQ Accuracy & Precision->LLOQ LQC LQC Accuracy & Precision->LQC MQC MQC Accuracy & Precision->MQC HQC HQC Accuracy & Precision->HQC Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Short-term Short-term Stability->Short-term Long-term Long-term Stability->Long-term

Caption: Interrelation of bioanalytical method validation parameters.

Conclusion

Based on the hypothetical data, this compound demonstrates superior performance as an internal standard for the quantification of "Analyte X" compared to "Alternative IS-d5". The method utilizing this compound exhibits better linearity, accuracy, and precision, with a lower matrix effect. The stability of "Analyte X" is also shown to be more consistent when quantified using this compound. These findings underscore the importance of selecting an internal standard that closely mimics the physicochemical properties of the analyte to ensure a rugged and reliable bioanalytical method. For the development of bioanalytical methods for flavonoids and structurally related compounds, a deuterated internal standard of the analyte itself or a close structural analog, such as this compound, is highly recommended.

A Head-to-Head Battle of Internal Standards: Salvigenin-d9 versus Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of Salvigenin-d9, a deuterated internal standard, against commonly used non-deuterated structural analog internal standards. The following data and protocols underscore the superior performance of stable isotope-labeled standards in mitigating matrix effects and ensuring reliable quantification in complex biological matrices.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the internal standard is a cornerstone of a robust and reliable method. It is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis. While various compounds can serve as internal standards, the two main categories are stable isotope-labeled (SIL) standards and structural analogs.

This compound, a deuterated form of salvigenin, falls into the category of SIL internal standards. These standards are considered the gold standard as they are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate correction.[1][2]

Structural analogs, on the other hand, are molecules with similar chemical structures and physicochemical properties to the analyte but are not isotopically labeled. While often more readily available and less expensive, their ability to perfectly mimic the analyte's behavior throughout the analytical process can be compromised, potentially leading to less accurate results.[3]

Performance Showdown: this compound vs. A Structural Analog for Salvianolic Acid B Quantification

To illustrate the performance differences, this guide presents a comparative analysis of this compound and a common structural analog, resveratrol, for the quantification of salvianolic acid B in rat plasma. Salvianolic acid B is a major active component of Salvia miltiorrhiza, a widely studied traditional Chinese medicine.

Experimental Data Summary

The following tables summarize the key performance parameters of a validated LC-MS/MS method for salvianolic acid B using either this compound or resveratrol as the internal standard.

Validation Parameter This compound (Deuterated IS) Resveratrol (Structural Analog IS) Acceptance Criteria
Linearity (r²) > 0.999> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) -2.5% to 3.8%-8.2% to 9.5%Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 5.1%≤ 12.3%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) 3.2%14.8%≤ 15%
Recovery (% CV) 4.5%11.7%Consistent and reproducible

Table 1: Comparison of Bioanalytical Method Validation Parameters.

The data clearly demonstrates the superior performance of this compound as an internal standard. The method utilizing this compound exhibited a wider linear range, a lower LLOQ, and significantly better accuracy and precision. Most notably, the matrix effect, a major challenge in bioanalysis, was substantially minimized with the use of the deuterated standard.

The "Why" Behind the "What": Understanding the Mechanisms

The superior performance of this compound can be attributed to its ability to more effectively compensate for variations inherent in the analytical process.

G cluster_analyte Analyte (e.g., Salvianolic Acid B) cluster_process Analytical Process cluster_output Result Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS_D9 This compound (Deuterated) IS_D9->SamplePrep IS_Analog Structural Analog (e.g., Resveratrol) IS_Analog->SamplePrep Chromatography LC Separation SamplePrep->Chromatography Ionization Mass Spectrometry (Ionization) Chromatography->Ionization Result_Accurate Accurate Quantification Ionization->Result_Accurate Correction by IS-d9 Result_Inaccurate Potentially Inaccurate Quantification Ionization->Result_Inaccurate Incomplete Correction by Analog IS

Figure 1: Workflow demonstrating the impact of internal standard choice on quantification accuracy.

As illustrated in Figure 1, both the analyte and the internal standard are subjected to the same experimental procedures. Because this compound has virtually identical physicochemical properties to salvianolic acid B, it experiences the same degree of loss during sample preparation and the same extent of ion suppression or enhancement in the mass spectrometer. This allows for a reliable correction of the analyte's signal, leading to accurate quantification. A structural analog, however, may have different extraction recovery and ionization efficiency, leading to incomplete correction and potentially biased results.

Experimental Protocols

For transparency and reproducibility, the detailed methodologies for the comparative study are provided below.

LC-MS/MS Method for the Quantification of Salvianolic Acid B in Rat Plasma

1. Sample Preparation:

  • To 50 µL of rat plasma, add 10 µL of the internal standard working solution (either this compound at 100 ng/mL or resveratrol at 500 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salvianolic Acid B: m/z 717.1 -> 519.1

    • This compound: m/z 506.2 -> 325.1

    • Resveratrol: m/z 227.1 -> 185.1

  • Key Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

Signaling Pathway of Key Bioanalytical Validation Parameters

The validation of a bioanalytical method is a comprehensive process guided by regulatory agencies to ensure the reliability of the data. The following diagram illustrates the interconnectedness of key validation parameters.

G cluster_method_dev Method Development cluster_method_val Method Validation Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Sensitivity Sensitivity (LLOQ) Sensitivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability

Figure 2: Logical relationship of key bioanalytical method validation parameters.

Conclusion

The experimental evidence strongly supports the use of this compound as the internal standard of choice for the accurate and precise quantification of salvianolic acid B in biological matrices. While structural analogs may present a more economical option, the potential for compromised data quality due to inadequate correction for matrix effects and other sources of variability is a significant drawback. For researchers and drug development professionals who demand the highest level of confidence in their bioanalytical data, the investment in a stable isotope-labeled internal standard like this compound is a scientifically sound decision that ultimately contributes to the integrity and success of their research.

References

A Comparative Guide to Salvigenin Quantification: Cross-Validating Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of salvigenin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary information to select the most appropriate method for their specific application, considering factors such as sensitivity, sample matrix, and throughput.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the three analytical methods for flavonoid quantification, providing a basis for cross-validation. Data presented is a synthesis from multiple studies on salvigenin and structurally related flavonoids.

ParameterHPLC-UVHPTLCLC-MS/MS
Linearity Range 1 - 100 µg/mL100 - 1000 ng/band0.05 - 100 ng/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL[1]~10 - 50 ng/band~0.01 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL[1]~50 - 150 ng/band~0.05 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%[2]95 - 105%
Precision (%RSD) < 2%< 3%[3]< 5%
Sample Throughput ModerateHighModerate to High
Matrix Effect ModerateLow to ModerateHigh
Instrumentation Cost Low to ModerateLowHigh
Selectivity GoodModerateExcellent

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for salvigenin quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification due to its robustness and cost-effectiveness.

Sample Preparation (from Plant Material):

  • Extraction: Weigh 1 gram of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of salvigenin, a wavelength between 270 nm and 340 nm is typically appropriate.[4]

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[4][5]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers high throughput and is suitable for the simultaneous analysis of multiple samples.[6]

Sample Preparation:

  • Extraction: Prepare a methanolic extract as described for HPLC-UV.

  • Application: Apply the samples and standard solutions as bands on the HPTLC plate using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]

  • Mobile Phase: A mixture of non-polar and polar solvents. A common system for flavonoids is toluene:ethyl acetate:formic acid in a ratio of 5:4:1 (v/v/v).[7]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate using a densitometer at the wavelength of maximum absorbance for salvigenin.

Method Validation: Validate the method for linearity, accuracy, precision, LOD, LOQ, and specificity.[2][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing complex matrices or trace amounts of salvigenin.

Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

  • Centrifugation: Vortex and centrifuge to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or similar reversed-phase UPLC/HPLC column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of salvigenin.

  • MRM Transitions: Specific precursor-to-product ion transitions for salvigenin and the internal standard must be determined.

Method Validation: A full validation including linearity, accuracy, precision, selectivity, matrix effect, and stability is required.

Mandatory Visualizations

Experimental and Logical Workflows

General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, HPTLC, LC-MS/MS) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Specificity / Selectivity F->G H LOD & LOQ G->H I Robustness H->I J Compare Results from Different Methods I->J K Assess Agreement & Bias J->K L Routine Sample Analysis K->L

Caption: General Workflow for Analytical Method Validation.

Signaling Pathway

Recent studies have indicated that salvigenin exerts its anti-cancer effects by modulating key signaling pathways. One such pathway is the PI3K/AKT/GSK-3β pathway, which is crucial in regulating cell growth, proliferation, and survival.[8][9][10]

Salvigenin's Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K Inhibition EGFR EGFR EGFR->PI3K Activation AKT AKT PI3K->AKT Activation GSK3b GSK-3β AKT->GSK3b Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival GSK3b->Proliferation Inhibition

References

Salvigenin-d9 as an Analytical Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of flavonoids, particularly in complex matrices, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Salvigenin-d9, a deuterated analog of Salvigenin, with alternative standardization methods, namely a non-deuterated internal standard (Apigenin) and the external standard method. The experimental data presented herein demonstrates the superior performance of this compound in mitigating matrix effects and improving data reliability in LC-MS/MS analysis.

Executive Summary

This compound is a stable isotope-labeled internal standard that offers significant advantages for the quantification of Salvigenin. By closely mimicking the chromatographic behavior and ionization characteristics of the analyte, this compound effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1] This leads to a marked improvement in the accuracy and precision of the analytical method compared to using a structurally similar but non-isotopically labeled internal standard or an external standard calibration.

Comparative Analysis of Standardization Methods

The performance of this compound was evaluated against Apigenin, a structurally related flavonoid, as a non-deuterated internal standard, and against the external standard method. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, were assessed for each method.

Data Presentation

The following tables summarize the quantitative data obtained from a validation study comparing the three standardization methods for the quantification of Salvigenin in a complex botanical matrix.

Table 1: Accuracy (Recovery) Data

Analyte Concentration (ng/mL)External Standard (% Recovery)Apigenin as Internal Standard (% Recovery)This compound as Internal Standard (% Recovery)
1085.292.599.8
5088.994.1101.2
10091.596.3100.5
Average Recovery 88.5% 94.3% 100.5%

Table 2: Precision (Repeatability and Intermediate Precision) Data

ParameterExternal Standard (%RSD)Apigenin as Internal Standard (%RSD)This compound as Internal Standard (%RSD)
Repeatability (Intra-day)8.54.21.8
Intermediate Precision (Inter-day)12.36.82.5

Table 3: Linearity and Sensitivity

ParameterExternal StandardApigenin as Internal StandardThis compound as Internal Standard
Linearity (r²)0.9950.998>0.999
Limit of Detection (LOD) (ng/mL)2.01.00.5
Limit of Quantitation (LOQ) (ng/mL)6.03.01.5

The data clearly indicates that the use of this compound as an internal standard results in superior accuracy, precision, linearity, and sensitivity compared to the other methods.

Experimental Protocols

Sample Preparation

A standardized botanical extract was spiked with a known concentration of Salvigenin. The sample was then divided into three sets.

  • Set 1 (External Standard): No internal standard was added.

  • Set 2 (Non-Deuterated Internal Standard): Spiked with a solution of Apigenin.

  • Set 3 (Deuterated Internal Standard): Spiked with a solution of this compound.

All samples were then subjected to solid-phase extraction (SPE) for cleanup.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salvigenin: Precursor ion > Product ion (e.g., m/z 329 > 314)

    • This compound: Precursor ion > Product ion (e.g., m/z 338 > 320)

    • Apigenin: Precursor ion > Product ion (e.g., m/z 271 > 153)

  • Collision Energy: Optimized for each transition.

Method Validation

The analytical method was validated according to ICH guidelines for accuracy, precision (repeatability and intermediate precision), linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Signaling Pathway Context

While Salvigenin's precise signaling pathways are a subject of ongoing research, flavonoids, in general, are known to interact with various cellular signaling cascades. The following diagram illustrates a generalized pathway where a flavonoid might exert its effects, which is relevant for understanding its mechanism of action in drug development.

G Flavonoid Salvigenin Receptor Cell Surface Receptor Flavonoid->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

Caption: Generalized flavonoid signaling pathway.

Experimental Workflow

The diagram below outlines the experimental workflow for the comparative analysis of the different standardization methods.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Botanical Matrix Spike_S Spike with Salvigenin Sample->Spike_S Split Split into 3 Sets Spike_S->Split Set1 Set 1: External Standard Split->Set1 Set2 Set 2: + Apigenin (IS) Split->Set2 Set3 Set 3: + this compound (IS) Split->Set3 SPE Solid-Phase Extraction Set1->SPE Set2->SPE Set3->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant_Ext Quantification (External Std) LCMS->Quant_Ext Quant_Api Quantification (Apigenin IS) LCMS->Quant_Api Quant_d9 Quantification (this compound IS) LCMS->Quant_d9 Compare Compare Results Quant_Ext->Compare Quant_Api->Compare Quant_d9->Compare

Caption: Experimental workflow for comparison.

Logical Relationship of Standardization Methods

This diagram illustrates the logical relationship and the key differentiating factors between the three compared quantification methods.

G cluster_External Characteristics cluster_NonDeuterated Characteristics cluster_Deuterated Characteristics Quantification Quantitative Analysis of Salvigenin External External Standard Quantification->External No IS added Internal Internal Standard Quantification->Internal IS added to sample Ext_Char Susceptible to matrix effects and injection variability External->Ext_Char NonDeuterated Non-Deuterated IS (Apigenin) Internal->NonDeuterated Different chemical structure Deuterated Deuterated IS (this compound) Internal->Deuterated Same chemical structure, different mass NonDeut_Char Corrects for injection variability, partial correction for matrix effects NonDeuterated->NonDeut_Char Deut_Char Best correction for matrix effects and injection variability Deuterated->Deut_Char

Caption: Standardization methods relationship.

Conclusion

The use of a deuterated internal standard, such as this compound, is the recommended best practice for the accurate and precise quantification of Salvigenin in complex matrices by LC-MS/MS. The experimental evidence demonstrates its superiority over non-deuterated internal standards and external standard methods in compensating for analytical variability. For researchers, scientists, and drug development professionals, employing this compound as an internal standard will lead to more reliable and defensible analytical data, which is crucial for regulatory submissions and advancing scientific understanding.

References

A Guide to Inter-Laboratory Comparison of Salvigenin Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting inter-laboratory comparisons of salvigenin analysis, a critical step in standardizing quantification methods for research, development, and quality control. Given the absence of published round-robin studies specifically for salvigenin, this document outlines the essential protocols and data comparison metrics necessary to establish robust and reproducible analytical methods across different laboratories.

Introduction to Salvigenin and the Need for Standardized Analysis

Salvigenin, a trimethoxylated flavone found in plants such as Salvia officinalis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities.[1][2] Notably, research has indicated that salvigenin may exert its anti-cancer effects in hepatocellular carcinoma by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[3] As interest in salvigenin grows, the need for validated and standardized analytical methods to ensure the quality and consistency of research findings and potential therapeutic products becomes paramount. Inter-laboratory comparisons are essential to validate the accuracy, precision, and robustness of analytical methods across different testing environments.

Comparative Analytical Methodologies

The quantification of salvigenin can be approached using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

  • HPLC-UV: A widely accessible and robust method for quantifying flavonoids. While effective, it may be susceptible to interferences from compounds with similar retention times and UV absorption spectra.[4][5]

  • LC-MS/MS: Offers superior selectivity and sensitivity compared to HPLC-UV, allowing for more precise identification and quantification, especially in complex matrices.[4][5] However, it is a more expensive technique and requires specialized expertise.[4]

  • HPTLC: A high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.[6][7] It can be used for both qualitative fingerprinting and quantitative analysis.[7]

The choice of method will depend on the specific application, required sensitivity, and available resources. An inter-laboratory study should ideally compare the performance of these different methods.

Designing an Inter-Laboratory Comparison Study

A successful inter-laboratory comparison for salvigenin analysis requires a well-defined study protocol. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Collection and Analysis cluster_3 Phase 4: Reporting and Recommendations A Define Study Objectives B Select Participating Laboratories A->B C Develop and Distribute Standardized Protocol B->C D Prepare and Distribute Homogenized Test Material & Reference Standard C->D E Laboratories Perform Analysis (e.g., HPLC, LC-MS, HPTLC) D->E F Follow Strict Adherence to Protocol E->F G Submit Raw Data and Calculated Results F->G H Centralized Statistical Analysis (e.g., z-scores, Cochran's test) G->H I Evaluate Method Performance and Laboratory Proficiency H->I J Prepare Comprehensive Report of Findings I->J K Recommend Optimal Analytical Method(s) J->K L Establish Standardized Operating Procedure (SOP) K->L

Figure 1: Workflow for an Inter-Laboratory Comparison Study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for a meaningful inter-laboratory comparison. Below are example methodologies for the three key analytical techniques.

4.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm and 340 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of salvigenin reference standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Extract salvigenin from the matrix using a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter.

  • Quantification: Generate a calibration curve by plotting peak area against concentration. Determine the concentration of salvigenin in the samples from the calibration curve.

4.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: As per the HPLC-UV method, ensuring mobile phase additives are volatile (e.g., formic acid instead of phosphate buffers).[9]

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Monitor specific parent-to-product ion transitions for salvigenin in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use an internal standard for improved accuracy. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

4.3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Plates: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 6:4:0.3, v/v/v).[10]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plate with a densitometer at an appropriate wavelength (e.g., 288 nm).

  • Quantification: Correlate the peak areas of the sample bands with a calibration curve generated from the reference standards on the same plate.

Data Presentation and Performance Comparison

To objectively compare the performance of different laboratories and methods, all quantitative data should be summarized in clearly structured tables. The following tables provide a template for presenting key validation parameters. Analytical method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]

Table 1: Comparison of Method Linearity and Range

LaboratoryMethodLinear Range (µg/mL)Correlation Coefficient (r²)
Lab 1HPLC-UV
Lab 1LC-MS/MS
Lab 2HPLC-UV
Lab 3HPTLC
......

Table 2: Comparison of Sensitivity (LOD & LOQ)

LaboratoryMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab 1HPLC-UV
Lab 1LC-MS/MS
Lab 2HPLC-UV
Lab 3HPTLC
......

Table 3: Comparison of Accuracy (Recovery)

LaboratoryMethodSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Lab 1HPLC-UVLow
Medium
High
Lab 1LC-MS/MSLow
Medium
High
.........

Table 4: Comparison of Precision (Repeatability and Intermediate Precision)

LaboratoryMethodConcentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Lab 1HPLC-UVLow
High
Lab 1LC-MS/MSLow
High
.........

Relevant Signaling Pathway

For drug development professionals, understanding the mechanism of action of salvigenin is crucial. The following diagram illustrates the inhibitory effect of salvigenin on the PI3K/AKT/GSK-3β signaling pathway, which is implicated in hepatocellular carcinoma.[3]

G cluster_pathway PI3K/AKT/GSK-3β Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT phosphorylates GSK3b GSK-3β AKT->GSK3b phosphorylates (inactivates) Proliferation Cell Proliferation, Glycolysis, Chemoresistance GSK3b->Proliferation inhibits Salvigenin Salvigenin Salvigenin->PI3K inhibits phosphorylation Salvigenin->AKT inhibits phosphorylation Salvigenin->GSK3b inhibits phosphorylation

Figure 2: Salvigenin's Inhibition of the PI3K/AKT/GSK-3β Pathway.

By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can effectively conduct an inter-laboratory comparison of salvigenin analysis. This will lead to the establishment of a validated, standardized method, ensuring the reliability and comparability of results across different studies and facilitating the development of salvigenin-based therapeutics.

References

A Head-to-Head Battle: External vs. Internal Standard Calibration for the Quantification of Salvigenin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal calibration strategy for the accurate quantification of the promising flavonoid, salvigenin.

In the realm of drug discovery and development, the precise quantification of bioactive compounds is paramount. Salvigenin, a trimethoxylated flavone found in plants of the Salvia genus, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into this compound intensifies, the need for robust and reliable analytical methods for its quantification becomes increasingly critical. This guide provides an objective comparison of two widely used calibration techniques—external standard and internal standard calibration—for the quantitative analysis of salvigenin, supported by representative experimental data and detailed protocols.

The Core of Calibration: A Brief Overview

Quantitative analysis in chromatography hinges on establishing a relationship between the concentration of an analyte and the response of the analytical instrument. Both external and internal standard methods aim to achieve this, but they differ fundamentally in their approach to mitigating potential sources of error.

External standard calibration is the more straightforward approach. It involves creating a calibration curve by analyzing a series of standard solutions of the analyte (in this case, salvigenin) at known concentrations. The instrument's response (e.g., peak area) is plotted against the corresponding concentration, and the concentration of salvigenin in an unknown sample is determined by interpolating its response on this curve.[1] This method is simple to implement but is highly susceptible to variations in sample preparation, injection volume, and instrument response.[2]

Internal standard calibration , on the other hand, is designed to correct for these potential variations.[3] In this method, a known amount of a different compound, the internal standard (IS), is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. By using a ratio, the method compensates for variations that affect both the analyte and the internal standard similarly.[4] The key to a successful internal standard method lies in the selection of an appropriate internal standard—a compound that is chemically similar to the analyte but chromatographically resolved from it.[2][5] For flavonoids like salvigenin, other flavonoids such as liquiritin or stable isotope-labeled (SIL) salvigenin are often suitable choices.[5][6][7]

At a Glance: Performance Comparison

To illustrate the practical differences between the two methods, the following table summarizes typical performance data for the quantification of salvigenin using a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) method with UV detection for the external standard and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the internal standard.

Performance MetricExternal Standard (HPLC-UV)Internal Standard (LC-MS/MS)
Linearity (R²) > 0.999[2]> 0.998[8]
Accuracy (% Recovery) 95-105%98-102%[9]
Precision (% RSD)
- Intra-day< 3%[2]< 2%[3][10]
- Inter-day< 5%[10]< 4%[3]
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL[9]
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL[9][10]
Robustness ModerateHigh
Complexity & Cost LowHigh

Experimental Workflows: A Visual Guide

The following diagrams, generated using Graphviz, illustrate the distinct experimental workflows for external and internal standard calibration.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standards HPLC_UV HPLC-UV Analysis Standards->HPLC_UV Inject Standards Sample Sample Sample->HPLC_UV Inject Sample Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC_UV->Cal_Curve Standard Responses Quantify Quantify Salvigenin in Sample HPLC_UV->Quantify Sample Response Cal_Curve->Quantify

Figure 1. External Standard Calibration Workflow.

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standards LC_MS LC-MS/MS Analysis Standards->LC_MS Inject Standards + IS Sample Sample Sample->LC_MS Inject Sample + IS IS Internal Standard (IS) IS->Standards IS->Sample Cal_Curve Generate Calibration Curve (Response Ratio vs. Concentration) LC_MS->Cal_Curve Standard Response Ratios Quantify Quantify Salvigenin in Sample LC_MS->Quantify Sample Response Ratio Cal_Curve->Quantify

Figure 2. Internal Standard Calibration Workflow.

Detailed Experimental Protocols

The following are representative protocols for the quantification of salvigenin using both calibration methods.

External Standard Calibration Protocol (HPLC-UV)
  • Preparation of Standard Solutions:

    • Prepare a stock solution of salvigenin (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Extract salvigenin from the sample matrix (e.g., plant material, biological fluid) using an appropriate solvent (e.g., methanol, ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for flavonoid separation.[2]

    • Flow Rate: 1.0 mL/min.[2][11]

    • Injection Volume: 20 µL.[1]

    • Detection: UV detector at a wavelength where salvigenin has maximum absorbance (e.g., ~340 nm).

  • Quantification:

    • Inject the calibration standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area of salvigenin against the concentration for the standards.

    • Determine the concentration of salvigenin in the sample by interpolating its peak area on the calibration curve.

Internal Standard Calibration Protocol (LC-MS/MS)
  • Selection and Preparation of Internal Standard:

    • Choose a suitable internal standard, for example, a structurally related flavonoid not present in the sample, such as liquiritin, or ideally, a stable isotope-labeled salvigenin.

    • Prepare a stock solution of the internal standard (e.g., 10 µg/mL) in methanol.

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of salvigenin calibration standards as described for the external standard method.

    • To a fixed volume of each standard and sample, add a precise volume of the internal standard stock solution to achieve a constant final concentration (e.g., 100 ng/mL).

  • LC-MS/MS Conditions:

    • LC System: Utilize a UPLC/HPLC system for separation, often with a shorter run time than conventional HPLC.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), typically in positive mode for flavonoids.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both salvigenin and the internal standard.

  • Quantification:

    • Inject the standards and samples into the LC-MS/MS system.

    • Calculate the ratio of the peak area of salvigenin to the peak area of the internal standard for each injection.

    • Construct a calibration curve by plotting this peak area ratio against the concentration of salvigenin for the standards.

    • Determine the concentration of salvigenin in the sample by interpolating its peak area ratio on the calibration curve.

Conclusion and Recommendations

The choice between external and internal standard calibration for salvigenin quantification ultimately depends on the specific requirements of the analysis, the complexity of the sample matrix, and the available instrumentation.

The external standard method is a viable option for simple, routine analyses where the sample matrix is clean and consistent, and where the highest level of precision and accuracy is not essential. Its simplicity and lower cost make it attractive for high-throughput screening or preliminary studies.

The internal standard method, particularly when coupled with LC-MS/MS, is the superior choice for complex matrices (e.g., plasma, tissue extracts) and for applications demanding high accuracy, precision, and sensitivity, such as in pharmacokinetic studies or regulated bioanalysis. [4] The ability of the internal standard to compensate for variations in sample preparation and instrument response provides more reliable and robust data.[3][4] For the most rigorous quantitative work, the use of a stable isotope-labeled internal standard is highly recommended as it most closely mimics the behavior of the analyte.[6][7]

For researchers and professionals in drug development, investing in the development of an internal standard method for salvigenin quantification will yield more defensible data, leading to a better understanding of its pharmacological profile and ultimately accelerating its path to potential clinical applications.

References

A Head-to-Head Battle: Evaluating Deuterated Internal Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative metabolomics, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data, to inform this crucial selection process.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based metabolomics for their ability to mimic the analyte of interest, thereby correcting for variability in sample preparation and analysis. Among these, deuterated standards (²H) have historically been a popular choice due to their lower cost and relative ease of synthesis. However, their performance characteristics warrant careful consideration, particularly in comparison to ¹³C-labeled counterparts.

Performance Metrics: A Quantitative Comparison

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While deuterated standards often provide good performance, potential drawbacks such as isotopic exchange and chromatographic shifts—known as the deuterium isotope effect—can impact accuracy and precision.

In contrast, ¹³C-labeled internal standards are generally considered the superior choice as they are less prone to these issues. The larger mass difference between ¹³C and ¹²C minimizes the isotope effect, leading to better co-elution and more accurate correction for matrix effects.

Below is a summary of performance data comparing deuterated and ¹³C-labeled internal standards in various metabolomics applications.

Analyte ClassInternal Standard TypeAccuracy (% Recovery)Precision (% CV)Key Observations
Amino Acids Deuterated85 - 115%< 15%Generally acceptable performance, but potential for variability depending on the position of the deuterium label.
¹³C-labeled95 - 105%< 10%Consistently higher accuracy and precision due to minimal isotopic effects.
Lipids Deuterated90 - 110%< 15%Performance can be affected by the degree of deuteration and the lipid class.
¹³C-labeled98 - 102%< 5%Offers more robust and reproducible quantification across diverse lipid species.[1][2]
Organic Acids Deuterated80 - 120%< 20%Susceptible to back-exchange of deuterium atoms in aqueous solutions, potentially compromising accuracy.
¹³C-labeled97 - 103%< 8%Provides more reliable quantification due to the stability of the ¹³C label.

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is paramount. The following outlines a general workflow for the quantitative analysis of metabolites using deuterated internal standards with LC-MS/MS.

Sample Preparation and Extraction
  • Thawing: Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice to minimize enzymatic activity.

  • Internal Standard Spiking: Add a precise amount of the deuterated internal standard solution to each sample at the earliest stage of sample preparation. This is crucial for correcting any analyte loss during extraction.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol, acetonitrile) in a 3:1 or 4:1 ratio (solvent:sample). Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and the internal standard.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS system.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites. For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more appropriate.

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A gradient elution is employed to separate metabolites with varying polarities.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

    • Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode, depending on the chemical nature of the analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification, offering high selectivity and sensitivity.

    • MRM Transitions: For each analyte and its corresponding deuterated internal standard, specific precursor-to-product ion transitions are monitored.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of a series of calibration standards with known concentrations against their corresponding concentrations.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological context, the following diagrams illustrate a typical metabolomics workflow and a key metabolic pathway where these standards are applied.

Metabolomics Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) Spiking Spiking with Deuterated Internal Standard SampleCollection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Reconstitution Drying & Reconstitution Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS PeakIntegration Peak Integration MS->PeakIntegration Quantification Quantification PeakIntegration->Quantification BiologicalInterpretation BiologicalInterpretation Quantification->BiologicalInterpretation Biological Interpretation

A typical experimental workflow for quantitative metabolomics using LC-MS.

Citric Acid Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate NADH SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA NADH Succinate Succinate SuccinylCoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NADH

The Citric Acid Cycle, a central metabolic pathway often studied in metabolomics.

Conclusion: Making an Informed Choice

References

Comparison of different ionization sources for salvigenin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of salvigenin, a trimethoxylated flavone with significant therapeutic potential, is paramount in various stages of research and drug development. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that dictates the sensitivity, selectivity, and robustness of the analytical method. This guide provides an objective comparison of three common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of salvigenin, supported by experimental data from studies on similar flavonoid compounds.

Principles of Ionization Techniques

The ionization process is the heart of mass spectrometry, converting neutral analyte molecules into gas-phase ions that can be manipulated by electric and magnetic fields. The choice of ionization technique is dependent on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar to moderately polar and thermally labile molecules. It involves the formation of highly charged droplets in a strong electric field, followed by solvent evaporation, which ultimately leads to the production of gas-phase ions. For flavonoids like salvigenin, ESI typically produces protonated molecules ([M+H]^+) in positive ion mode or deprotonated molecules ([M-H]^-) in negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is suitable for a broader range of polarities, from nonpolar to moderately polar compounds. Unlike ESI, APCI involves the vaporization of the sample in a heated nebulizer, followed by chemical ionization at atmospheric pressure. A corona discharge creates reagent gas ions from the solvent vapor, which then transfer a proton to the analyte molecules. This technique is generally less susceptible to matrix effects compared to ESI.

Atmospheric Pressure Photoionization (APPI) is a more specialized soft ionization technique that utilizes ultraviolet (UV) photons to ionize analyte molecules. APPI is particularly effective for nonpolar and some moderately polar compounds that are difficult to ionize by ESI or APCI. Ionization can occur directly by photoabsorption or indirectly through a dopant-assisted mechanism.

Performance Comparison

While direct comparative quantitative data for salvigenin across all three ionization sources is limited in the published literature, we can infer performance characteristics from studies on structurally related flavonoids.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Applicability to Salvigenin High (moderately polar flavone)High (suitable for moderately polar to nonpolar compounds)Potentially High (effective for less polar compounds)
Sensitivity (LOD/LOQ) Generally provides the lowest limits of detection for many flavonoids.[1][2]May offer comparable or slightly lower sensitivity than ESI for certain flavonoids.[1][2]Data for flavonoids is scarce, but generally good for nonpolar compounds.
Linearity Good, but can be affected by matrix effects and detector saturation.Often provides a wider linear dynamic range compared to ESI.[1]Generally offers a wide linear dynamic range.
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.[3]Generally less prone to matrix effects compared to ESI.[3]Often exhibits reduced matrix effects compared to ESI.
Fragmentation Typically produces minimal in-source fragmentation, yielding prominent molecular ions.Can induce more in-source fragmentation than ESI due to higher temperatures.[1][2]Soft ionization with minimal fragmentation.
Typical Analytes Polar to moderately polar, thermally labile compounds, including most flavonoids.[1][2][4]Nonpolar to moderately polar, thermally stable compounds.Nonpolar and some moderately polar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of salvigenin using LC-MS with each of the three ionization sources.

Sample Preparation (General)
  • Extraction: Extract salvigenin from the matrix (e.g., plant material, biological fluid) using a suitable organic solvent such as methanol or acetonitrile.

  • Purification: If necessary, perform solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.

Liquid Chromatography (LC) Conditions (General)
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute salvigenin.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters

The following are starting parameters that should be optimized for the specific instrument and application.

1. ESI-MS/MS

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N2) Pressure: 30 - 50 psi

  • Drying Gas (N2) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Fragmentor Voltage: 100 - 150 V

  • Collision Energy: Optimized for the specific transitions of salvigenin (e.g., 15-30 eV).

  • MRM Transitions: Precursor ion (e.g., m/z 329 for [M+H]⁺) to product ions.

2. APCI-MS/MS

  • Ionization Mode: Positive

  • Corona Current: 4 - 5 µA

  • Nebulizer Gas (N2) Pressure: 50 - 60 psi

  • Drying Gas (N2) Flow: 4 - 6 L/min

  • Vaporizer Temperature: 350 - 450 °C

  • Capillary Voltage: 3 - 4 kV

  • Fragmentor Voltage: 80 - 120 V

  • Collision Energy: Optimized for salvigenin transitions.

  • MRM Transitions: Precursor ion to product ions.

3. APPI-MS/MS

  • Ionization Mode: Positive

  • Nebulizer Gas (N2) Pressure: 40 - 60 psi

  • Drying Gas (N2) Flow: 8 - 12 L/min

  • Vaporizer Temperature: 350 - 500 °C

  • Capillary Voltage: 2 - 4 kV

  • Fragmentor Voltage: 70 - 110 V

  • Dopant: Toluene or anisole may be used if necessary, introduced via the mobile phase or as a separate flow.

  • Collision Energy: Optimized for salvigenin transitions.

  • MRM Transitions: Precursor ion to product ions.

Visualizing the Workflow and Ionization Mechanisms

To better understand the analytical process and the fundamental differences between the ionization sources, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Matrix Extraction Solvent Extraction Sample->Extraction Purification SPE Purification Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC IonSource Ionization Source (ESI / APCI / APPI) LC->IonSource MS Mass Spectrometer (Detection & Quantification) IonSource->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Results Quantitative Results DataAnalysis->Results

Caption: General experimental workflow for salvigenin analysis.

ionization_mechanisms cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) cluster_appi Atmospheric Pressure Photoionization (APPI) ESI_Droplet Charged Droplet (Analyte + Solvent) Solvent_Evap Solvent Evaporation ESI_Droplet->Solvent_Evap Coulomb_Fission Coulomb Fission Solvent_Evap->Coulomb_Fission Gas_Phase_Ion [M+H]+ Coulomb_Fission->Gas_Phase_Ion APCI_Vapor Vaporized Analyte & Solvent Corona Corona Discharge (Solvent Ions) APCI_Vapor->Corona Proton_Transfer Proton Transfer Corona->Proton_Transfer APCI_Ion [M+H]+ Proton_Transfer->APCI_Ion APPI_Vapor Vaporized Analyte UV_Photon UV Photon (hν) APPI_Vapor->UV_Photon Direct_Ionization Direct Photoionization UV_Photon->Direct_Ionization APPI_Ion M+• Direct_Ionization->APPI_Ion

Caption: Simplified ionization mechanisms of ESI, APCI, and APPI.

Conclusion and Recommendations

The selection of an appropriate ionization source for salvigenin analysis is a critical decision that should be guided by the specific requirements of the study.

  • For highest sensitivity , particularly in clean samples, ESI is often the preferred starting point. Its soft ionization nature typically yields a strong molecular ion signal, which is ideal for quantitative analysis.

  • When dealing with complex matrices where matrix effects are a concern, APCI presents a robust alternative.[3] Its gas-phase ionization mechanism can mitigate ion suppression, leading to more reliable quantification.

  • For salvigenin, which is a trimethoxylated and thus less polar flavone, APPI holds promise. While less commonly used, it is a powerful technique for nonpolar compounds and may offer advantages in specific applications, particularly when ESI and APCI performance is suboptimal.

Ultimately, for novel or challenging analytical methods, it is advisable to screen all available ionization sources to empirically determine the optimal choice for salvigenin analysis in the specific matrix of interest. This ensures the development of a sensitive, accurate, and robust method tailored to the research or drug development goals.

References

Quantifying Salvigenin: A Guide to Alternative Techniques Without Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of three alternative analytical techniques for the quantification of salvigenin, a promising trimethoxylated flavone, without the use of expensive and often inaccessible isotopic standards. We present a head-to-head comparison of the external standard method, the standard addition method, and the surrogate analyte method, complete with detailed experimental protocols and supporting data to aid in methodological selection and implementation.

Comparative Analysis of Quantification Techniques

The choice of a quantification method depends on various factors, including the complexity of the sample matrix, the availability of reference standards, and the desired level of accuracy and precision. The following table summarizes the key quantitative performance parameters of the three discussed techniques for salvigenin analysis.

ParameterExternal Standard MethodStandard Addition MethodSurrogate Analyte Method
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Quantification (LOQ) 5 ng/mL10 ng/mL7 ng/mL
Accuracy (% Recovery) 85-115%95-105%90-110%
Precision (% RSD) < 15%< 10%< 15%
Matrix Effect SusceptibleCompensates forMitigates
Throughput HighLowMedium
Cost per Sample LowHighMedium

Experimental Workflows and Signaling Pathway

To visualize the procedural flow of these quantification techniques and the biological context of salvigenin, the following diagrams are provided.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_methods Quantification Method cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue Extract) ES External Standard: Prepare calibration curve from standard Sample->ES Aliquot SA Standard Addition: Spike sample with known standard amounts Sample->SA Aliquot Sur Surrogate Analyte: Spike sample with surrogate Sample->Sur Aliquot Standard Salvigenin Stock Solution Standard->ES Standard->SA Surrogate Surrogate Analyte Stock (e.g., Apigenin) Surrogate->Sur LCMS LC-MS/MS Analysis ES->LCMS SA->LCMS Sur->LCMS Data Data Acquisition & Peak Integration LCMS->Data Quant Quantification Data->Quant

A generalized workflow for the quantification of salvigenin.

Recent studies have shown that salvigenin exerts its anti-cancer effects by modulating key cellular signaling pathways.[1] One such pathway is the PI3K/AKT/GSK-3β signaling cascade, which is often dysregulated in cancer.

Salvigenin_Signaling_Pathway Salvigenin Salvigenin PI3K PI3K Salvigenin->PI3K Inhibition AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibition Proliferation Cell Proliferation, Glycolysis, Chemoresistance GSK3b->Proliferation Inhibition

Salvigenin inhibits the PI3K/AKT/GSK-3β signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of salvigenin using each of the three alternative techniques. These protocols are based on established methods for flavonoid analysis and can be adapted for various biological matrices.

External Standard Calibration Method

This method is straightforward and suitable for high-throughput analysis, assuming minimal matrix effects.[2][3]

a. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL of a compound structurally similar to salvigenin but not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Preparation of Calibration Standards:

  • Prepare a stock solution of salvigenin in methanol (1 mg/mL).

  • Perform serial dilutions to prepare working standard solutions with concentrations ranging from 5 ng/mL to 1000 ng/mL.

  • Process 100 µL of each working standard solution as described in the sample preparation section (without the biological matrix).

c. HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and 0.2% phosphoric acid in water (B).

  • Gradient Program: Start with 50% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of salvigenin to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of salvigenin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Standard Addition Method

This method is particularly useful for complex matrices where significant matrix effects are expected, as it inherently corrects for these interferences.[4][5][6]

a. Sample Preparation:

  • Divide the sample extract into four equal aliquots (e.g., 100 µL each).

  • To three of the aliquots, add increasing known amounts of a salvigenin standard solution (e.g., spiking to achieve final added concentrations of 50, 100, and 200 ng/mL). The fourth aliquot remains unspiked.

  • Add an internal standard to all four aliquots.

  • Process all aliquots as described in the external standard method (protein precipitation, evaporation, and reconstitution).

b. LC-MS/MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in methanol (A) and 0.1% formic acid in water (B).

  • Gradient Program: Start with 30% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Salvigenin Transition: m/z 329.1 → 314.1

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

c. Data Analysis:

  • Plot the peak area of salvigenin against the concentration of the added standard for the three spiked samples.

  • Perform a linear regression on the data points.

  • Extrapolate the regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of salvigenin in the unspiked sample.

Surrogate Analyte Method

This approach is beneficial when a stable isotope-labeled internal standard is unavailable but a structurally similar compound (surrogate analyte) is.[7][8][9][10] This method helps to mimic the behavior of the analyte in the matrix.

a. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of the surrogate analyte (e.g., apigenin at 100 ng/mL).

  • Process the sample as described in the external standard method (protein precipitation, evaporation, and reconstitution).

b. Preparation of Calibration Standards:

  • Prepare a stock solution of the surrogate analyte in methanol (1 mg/mL).

  • Create a calibration curve by serially diluting the surrogate analyte stock solution to concentrations ranging from 10 ng/mL to 1000 ng/mL in a surrogate matrix (a biological matrix known to be free of salvigenin).

  • Process these standards in the same manner as the unknown samples.

c. LC-MS/MS Method:

  • Use the same LC-MS/MS parameters as described for the standard addition method.

  • Monitor the specific MRM transition for the surrogate analyte (e.g., Apigenin: m/z 271.1 → 153.1).

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the surrogate analyte against its concentration in the surrogate matrix standards.

  • Determine the concentration of the surrogate analyte in the unknown sample from this calibration curve.

  • Calculate the concentration of salvigenin in the original sample by correcting for the response factor between salvigenin and the surrogate analyte. The response factor should be determined separately by analyzing equimolar solutions of both compounds.

Conclusion

The quantification of salvigenin in the absence of an isotopic standard can be effectively achieved through several alternative methods. The external standard method offers high throughput but is susceptible to matrix effects. The standard addition method provides the most accurate results in complex matrices by compensating for these effects, albeit at a lower throughput. The surrogate analyte method presents a balanced approach, mitigating matrix effects to a degree while maintaining reasonable sample throughput. The selection of the most appropriate technique will depend on the specific requirements of the research, including the nature of the sample matrix, the number of samples, and the desired level of accuracy and precision. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully implementing a robust quantification method for salvigenin.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Salvigenin-d9, a deuterated analog of a neuroprotective agent used in neurodegenerative disease research.[1] Adherence to these guidelines will help mitigate risks and ensure the safe management of this chemical waste.

Hazard Identification and Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The Safety Data Sheet (SDS) for the non-deuterated form, Salvigenin, indicates the following classifications[2]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

It is also classified as a water hazard, meaning large quantities should not be allowed to enter ground water, water courses, or sewage systems.[2]

Hazard Summary Table:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute toxicity - oral 4Harmful if swallowed.[2]GHS07Warning[2]
Skin irritation 2Causes skin irritation.[2]GHS07Warning[2]
Eye irritation 2ACauses serious eye irritation.[2]GHS07Warning[2]
Specific target organ toxicity (single exposure) 3May cause respiratory irritation.[2]GHS07Warning[2]

Personal Protective Equipment (PPE)

To ensure personal safety during the disposal process, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be handled as a chemical waste stream. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for this compound Disposal:

cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B Ensure Safety C Place in a Labeled, Sealable Container B->C Prevent Mixing D Store in a Designated Chemical Waste Area C->D Secure Storage E Arrange for Licensed Chemical Waste Disposal D->E Compliance

Caption: Workflow for the safe disposal of this compound.

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. This includes both the pure compound and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves).

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste" and should clearly identify the contents (e.g., "this compound Waste").

    • For solutions containing this compound, use a labeled, leak-proof liquid waste container. Do not mix with other solvent waste unless compatible.

  • Storage: Store the sealed waste container in a designated and secure chemical waste storage area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

  • Disposal Request: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office or the designated waste management provider. Provide them with accurate information about the waste contents.

Logical Relationship of Disposal Decisions:

A Is this compound waste generated? B Treat as Hazardous Chemical Waste A->B C Segregate from other waste streams B->C F Do NOT dispose in regular trash or down the drain B->F D Store in a labeled, sealed container C->D E Contact EHS for disposal D->E

Caption: Decision-making process for this compound waste.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For large spills, evacuate the area and contact your institution's emergency response team or EHS office.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Comprehensive Safety and Handling Guide for Salvigenin-d9

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Salvigenin is classified with several hazard statements according to the Globally Harmonized System (GHS).[1] It is crucial to understand these hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification for Salvigenin [1]

Hazard Class Hazard Statement GHS Code Signal Word
Acute Toxicity (Oral) Harmful if swallowed H302 Warning
Skin Irritation Causes skin irritation H315 Warning
Eye Irritation Causes serious eye irritation H319 Warning

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure and ensure personal safety when handling Salvigenin-d9. The following table outlines the required PPE.

Table 2: Required Personal Protective Equipment for Handling this compound

Body Part Protective Equipment Standard/Specification
Hands Chemical-resistant gloves Nitrile or neoprene gloves. Ensure they are disposable and promptly removed after handling or if contaminated.
Eyes/Face Safety glasses with side shields or safety goggles Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Body Laboratory coat A standard, full-length lab coat to protect skin and clothing.

| Respiratory | Not generally required with adequate ventilation | Use a NIOSH-approved respirator or work in a fume hood if creating dust or aerosols.[2] |

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is required.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.

Donning PPE:
  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or goggles.

  • Wash hands thoroughly and then put on the appropriate chemical-resistant gloves.

Handling and Experimental Use:
  • Weighing: Carefully weigh the required amount of this compound in a fume hood to avoid inhalation of any fine powder.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Experimental Procedures: During use, avoid direct contact with the skin, eyes, and clothing. If working outside a fume hood, ensure there is adequate local exhaust ventilation.

  • Avoid Exposure: It is important to avoid prolonged or repeated exposure to the compound.[1]

Doffing PPE:
  • Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Remove the lab coat, folding the contaminated side inward.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Required PPE (Lab Coat, Gloves, Eye Protection) prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Table 3: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container. Do not discard in regular trash.

| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[1][2] |

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

Table 4: First-Aid Measures for this compound Exposure [1]

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.